MSU-43085
Description
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Properties
Molecular Formula |
C16H21Cl2N3O |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C16H21Cl2N3O/c1-9(2)21(10(3)4)16(22)6-5-15-19-13-7-11(17)12(18)8-14(13)20-15/h7-10H,5-6H2,1-4H3,(H,19,20) |
InChI Key |
BAVFACORFVFPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CCC1=NC2=CC(=C(C=C2N1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MSU-43085
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSU-43085 is a novel, orally bioavailable small molecule inhibitor targeting the essential mycobacterial membrane protein Large 3 (MmpL3). This protein is a critical transporter of trehalose monomycolate (TMM), a key precursor for the biosynthesis of the unique and protective mycobacterial outer membrane. By inhibiting MmpL3, this compound effectively disrupts the formation of the cell wall, leading to potent antimicrobial activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, as well as other non-tuberculous mycobacteria (NTM). This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of MmpL3
The primary mechanism of action of this compound is the direct inhibition of MmpL3. MmpL3 is an essential transporter protein in mycobacteria responsible for the translocation of TMM from the cytoplasm to the periplasmic space.[1][2] This transport is a crucial step in the biosynthetic pathway of mycolic acids, which are major components of the mycobacterial outer membrane. The inhibition of MmpL3 by this compound disrupts this pathway, leading to a halt in the formation of the mycolic acid layer and ultimately causing bacterial cell death.
The MmpL3-Mediated Mycolic Acid Transport Pathway
Mycolic acids are long-chain fatty acids that are esterified to an arabinogalactan-peptidoglycan complex, forming the inner leaflet of the outer membrane of mycobacteria. They are also found as trehalose dimycolate (TDM), or "cord factor," a key virulence factor. The biosynthesis and transport of these molecules is a complex process:
-
Synthesis: Mycolic acids are synthesized in the cytoplasm.
-
TMM Formation: The synthesized mycolic acids are esterified to trehalose, forming trehalose monomycolate (TMM).
-
Translocation: MmpL3 transports TMM across the inner membrane to the periplasm.[1][2][3]
-
Outer Membrane Assembly: In the periplasm, mycolic acids are transferred from TMM to their final destinations in the outer membrane by a group of enzymes known as the antigen 85 complex.
This compound acts at step 3 of this pathway, effectively creating a bottleneck in the supply of mycolic acid precursors to the outer membrane.
Binding Site of MmpL3 Inhibitors
While the precise binding site of this compound on MmpL3 has not been published, studies on other MmpL3 inhibitors provide strong evidence for a common binding pocket.[1][2][4] Co-crystal structures of MmpL3 with inhibitors such as SQ109 and AU1235 show that these molecules bind within a hydrophobic pocket located in the transmembrane domain of the protein.[4] This pocket is part of a proton translocation channel, and the binding of inhibitors is thought to disrupt the proton motive force that drives TMM transport.[1][5] Resistance mutations to MmpL3 inhibitors frequently map to this transmembrane region, further supporting its importance as the inhibitor binding site.
Quantitative Data
This compound has demonstrated potent activity against various mycobacterial species in a range of assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro and Intracellular Activity of this compound
| Assay | Organism | Metric | Value | Reference |
| In Vitro Growth Inhibition | M. tuberculosis H37Rv | EC50 | 120 nM | [6] |
| Intracellular Growth Inhibition | M. tuberculosis in macrophages | EC50 | 134 nM | [1] |
| In Vitro Growth Inhibition | M. abscessus (MAB) | MIC | 2.9 µM | [6] |
| In Vitro Growth Inhibition | M. avium (MAC) | MIC | 23 µM | [6] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Dose & Route | Value | Observation | Reference |
| Half-life (T1/2) | 2 mg/kg IV | ~20 min | Short half-life | [6] |
| Half-life (T1/2) | 100 mg/kg Oral | 1.5 h | Clearance saturation at high dose | [6] |
| Bioavailability | Oral | Orally Bioavailable | - | [6] |
| Metabolism | In vivo | Oxidative metabolism | Isopropyl methines subject to hydroxylation | [6] |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis
| Infection Model | Dose & Route | Outcome | Reference |
| Acute Infection | 200 mg/kg Oral | Prevented Mtb growth | [6] |
| Chronic Infection | 200 mg/kg Oral | Ineffective | [6] |
Experimental Protocols
The following are representative methodologies for the key experiments cited in the evaluation of this compound. The specific details for the this compound studies may have minor variations but are expected to follow these general principles.
Mycobacterial Growth Inhibition Assay (MIC/EC50 Determination)
This protocol describes a typical broth microdilution method for determining the minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) of a compound against mycobacteria.
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in mycobacterial growth medium (e.g., Middlebrook 7H9) in a 96-well microplate.
-
Inoculum Preparation: A culture of the mycobacterial strain of interest is grown to mid-log phase and diluted to a standardized concentration.
-
Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the compound dilutions.
-
Incubation: The plate is incubated at 37°C for a period appropriate for the growth rate of the mycobacterial species (e.g., 7-14 days for M. tuberculosis).
-
Growth Measurement: Bacterial growth is assessed either visually, by measuring optical density (OD), or using a viability indicator dye (e.g., resazurin).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that inhibits visible growth. The EC50 is calculated by fitting the dose-response data to a suitable model.
Intracellular Mycobacterial Growth Inhibition Assay
This protocol outlines a method for assessing the activity of a compound against mycobacteria residing within macrophages.
Methodology:
-
Macrophage Seeding: A macrophage cell line (e.g., THP-1) is seeded into a 96-well plate and differentiated into a macrophage-like state.
-
Infection: The differentiated macrophages are infected with M. tuberculosis at a defined multiplicity of infection (MOI).
-
Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with serial dilutions of this compound.
-
Incubation: The plate is incubated for a period of time (e.g., 3-5 days) to allow for intracellular bacterial replication.
-
Lysis and Plating: The macrophages are lysed to release the intracellular bacteria, and the lysate is serially diluted and plated on solid agar (e.g., Middlebrook 7H11).
-
CFU Enumeration: After incubation, the number of colony-forming units (CFUs) is counted to determine the extent of bacterial growth inhibition.
-
Data Analysis: The EC50 is calculated based on the reduction in CFU counts in treated versus untreated wells.
Acute Murine Tuberculosis Infection Model
This protocol provides a general framework for evaluating the in vivo efficacy of an anti-tuberculosis compound in an acute mouse model of infection.
Methodology:
-
Infection: Mice (e.g., C57BL/6) are infected with a low-dose aerosol of M. tuberculosis.
-
Treatment Initiation: Treatment with this compound (formulated for oral gavage) or a vehicle control is initiated, typically one day post-infection.
-
Dosing Regimen: The compound is administered daily or as determined by its pharmacokinetic properties.
-
Endpoint: After a defined treatment period (e.g., 2-4 weeks), the mice are euthanized.
-
Bacterial Load Determination: The lungs and spleens are harvested, homogenized, and plated on solid agar to determine the bacterial load (CFU).
-
Data Analysis: The efficacy of the treatment is determined by comparing the CFU counts in the organs of treated mice to those of the vehicle control group.
Summary and Future Directions
This compound is a promising anti-tuberculosis drug candidate that targets the essential MmpL3 transporter. It exhibits potent activity against M. tuberculosis and other clinically relevant mycobacteria, both in vitro and in an acute in vivo infection model. While its short half-life in mice, due to oxidative metabolism, led to a lack of efficacy in a chronic infection model, this provides a clear direction for further lead optimization.[6] Future work will likely focus on modifying the chemical structure of this compound to improve its metabolic stability and pharmacokinetic profile, with the goal of developing a more robust clinical candidate for the treatment of tuberculosis and NTM infections.
References
- 1. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MSU-43085: Targeting MmpL3 in Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel anti-tubercular agent MSU-43085, with a focus on its molecular target, mechanism of action, and associated experimental data. This compound is a potent, orally bioavailable inhibitor of Mycobacterium tuberculosis (Mtb) that targets the essential mycolic acid transporter, MmpL3.[1][2][3] This document details the quantitative data supporting its activity, the experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.
The Molecular Target: Mycobacterial Membrane Protein Large 3 (MmpL3)
This compound exerts its antimycobacterial effect by directly inhibiting the function of MmpL3.[1][4][5] MmpL3 is a crucial resistance-nodulation-cell division (RND) superfamily transporter protein essential for the survival of M. tuberculosis and other mycobacteria.[3][4] Its primary role is to transport trehalose monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm across the inner membrane to the periplasm.[3] This transport is a critical step in the biosynthesis of the unique and protective mycobacterial cell wall, which is rich in mycolic acids. Inhibition of MmpL3 disrupts the cell wall synthesis, leading to bacterial cell death.[4]
Signaling Pathway: MmpL3-Mediated Trehalose Monomycolate (TMM) Transport
The following diagram illustrates the role of MmpL3 in the TMM transport pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, including its in vitro activity against various mycobacterial species, intracellular activity, and pharmacokinetic properties.
Table 1: In Vitro and Intracellular Activity of this compound
| Organism | Assay Type | Metric | Value | Reference |
| Mycobacterium tuberculosis (Mtb) | In Vitro | EC50 | 120 nM | [2] |
| Mycobacterium tuberculosis (Intracellular) | In Vitro | EC50 | 134 nM | [2] |
| Mycobacterium abscessus (MAB) | In Vitro | MIC | 2.9 µM | [5] |
| Mycobacterium avium complex (MAC) | In Vitro | MIC | 23 µM | [5] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Condition | Value | Reference |
| Solubility | pH 7.4 | >50 to >300 µM | [6] |
| Solubility | pH 2.0 | >300 µM | [6] |
| Microsomal Stability | Mouse Liver Microsomes (30 min) | >95% | [7] |
| In Vivo Efficacy | Acute Murine TB Model (200 mg/kg) | Active | [2][5] |
| In Vivo Efficacy | Chronic Murine TB Model | Inactive | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of a compound against mycobacteria.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: Grow the mycobacterial strain to mid-log phase in 7H9 broth. Adjust the optical density (OD) to a standardized value to ensure a consistent number of bacteria per well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (no drug) and negative (no bacteria) control wells.
-
Incubation: Seal the plates and incubate at 37°C for a period appropriate for the growth rate of the mycobacterial species (typically 7-14 days for M. tuberculosis).
-
Viability Assessment: Add a viability indicator such as Resazurin to each well. Resazurin is blue and is reduced to pink by metabolically active cells.
-
MIC Determination: Continue incubation for 24-48 hours. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Intracellular Activity Assay
This protocol assesses the efficacy of a compound against mycobacteria residing within macrophages.
Protocol:
-
Macrophage Seeding: Seed a macrophage cell line (e.g., J774A.1) into 96-well plates and incubate to allow the cells to adhere.
-
Infection: Infect the adherent macrophages with a suspension of the desired mycobacterial strain at a specific multiplicity of infection (MOI).
-
Phagocytosis: Incubate the infected cells for a sufficient time to allow for phagocytosis of the bacteria.
-
Removal of Extracellular Bacteria: Wash the cells with a suitable buffer to remove any bacteria that have not been internalized by the macrophages.
-
Compound Treatment: Add fresh cell culture medium containing serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plates for a period of 3 to 5 days at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Lyse the macrophages to release the intracellular bacteria. Determine the viability of the released bacteria by plating serial dilutions on solid agar media and counting colony-forming units (CFU) after an appropriate incubation period. Alternatively, a reporter strain of mycobacteria (e.g., expressing luciferase) can be used for a more high-throughput readout of viability.
-
EC50 Calculation: The half-maximal effective concentration (EC50) is calculated by plotting the reduction in bacterial viability against the concentration of this compound.
In Vivo Efficacy in a Murine Model of Acute Tuberculosis Infection
This protocol describes a general workflow for assessing the in vivo efficacy of an anti-tubercular compound in a mouse model.
Protocol:
-
Infection: C57BL/6 mice are infected via aerosol exposure with a low dose of M. tuberculosis.
-
Treatment: A few weeks post-infection, mice are treated daily by oral gavage with this compound (e.g., at a dose of 200 mg/kg), a vehicle control, and a positive control drug (e.g., isoniazid).
-
Monitoring: The health of the mice is monitored throughout the treatment period.
-
Endpoint Analysis: After a defined treatment period (e.g., 2-4 weeks), the mice are euthanized, and their lungs and spleens are harvested.
-
Bacterial Load Determination: The organs are homogenized, and serial dilutions of the homogenates are plated on solid agar to determine the bacterial load (CFU).
-
Efficacy Evaluation: The efficacy of this compound is determined by comparing the bacterial load in the organs of the treated group to that of the vehicle control group.
Conclusion
This compound is a promising new anti-tubercular agent that targets the essential MmpL3 transporter. Its potent in vitro and intracellular activity against M. tuberculosis and other nontuberculous mycobacteria, combined with its oral bioavailability, make it a valuable lead compound for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to advance new therapies for tuberculosis. Further optimization of the HC2099 series, from which this compound is derived, may lead to compounds with improved efficacy in chronic infection models.
References
- 1. Assessment of intracellular anti-TB activity using auto-luminescent Mtb [protocols.io]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
Structure-Activity Relationship of HC2099 Analogs: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Class of MmpL3 Inhibitors for Tuberculosis Therapy
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for HC2099 analogs, a novel class of potent inhibitors targeting the Mycobacterium tuberculosis (Mtb) Mycolic acid transporter, MmpL3. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new anti-tubercular agents. We will delve into the quantitative SAR data, detailed experimental methodologies, and the underlying mechanism of action, providing a solid foundation for future medicinal chemistry efforts.
Introduction: The Urgent Need for Novel Anti-Tubercular Drugs
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This necessitates the discovery and development of new drugs with novel mechanisms of action. The mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for shuttling trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane, has emerged as a highly promising drug target.[2][3][4] Inhibition of MmpL3 disrupts the formation of the unique and impermeable mycobacterial outer membrane, leading to bacterial cell death.[2][3]
The HC2099 scaffold represents a promising series of MmpL3 inhibitors.[5] Initial high-throughput screening identified HC2099 and its structural analog HC2183 as having modest in vitro activity against Mtb but potent activity against intracellular mycobacteria within macrophages.[6][7][8] These initial hits also demonstrated favorable preliminary ADME (absorption, distribution, metabolism, and excretion) properties, including high aqueous solubility and microsomal stability, making them excellent candidates for medicinal chemistry optimization.[8] Subsequent SAR studies have led to the development of highly potent analogs with significantly improved efficacy.[5][6]
Mechanism of Action: Inhibition of the MmpL3 Mycolic Acid Transport Pathway
HC2099 and its analogs exert their anti-tubercular activity by directly inhibiting the function of the MmpL3 transporter.[9] MmpL3 is a member of the Resistance-Nodulation-Cell Division (RND) superfamily of transporters and utilizes the proton motive force (PMF) to export TMM from the cytoplasm to the periplasm.[3][4][10] In the periplasm, the mycolic acid moiety of TMM is transferred to arabinogalactan to form mycolyl-arabinogalactan-peptidoglycan or to another TMM molecule to form trehalose dimycolate (TDM), both of which are essential components of the mycobacterial cell wall.[2][11] By blocking MmpL3, HC2099 analogs lead to the intracellular accumulation of TMM and a depletion of cell wall mycolic acids, ultimately compromising cell wall integrity and leading to bacterial death.[2][4]
References
- 1. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. The in vitro direct mycobacterial growth inhibition... | F1000Research [f1000research.com]
- 6. Assessment of intracellular anti-TB activity using auto-luminescent Mtb [protocols.io]
- 7. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: MSU-43085 Activity Against Nontuberculous Mycobacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nontuberculous mycobacteria (NTM) infections are an emerging global health concern, often characterized by intrinsic resistance to many standard antibiotics, leading to challenging and prolonged treatment regimens. The discovery of novel therapeutic agents with unique mechanisms of action is paramount. MSU-43085 is a recently identified small molecule inhibitor that shows significant promise against both Mycobacterium tuberculosis (Mtb) and clinically important NTM species.[1][2][3][4] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, in vitro efficacy against NTM, and the experimental methodologies used for its evaluation.
This compound targets the essential mycolic acid transporter, MmpL3, a protein required for the survival of pathogenic mycobacteria.[1][4] It exhibits potent activity against Mycobacterium abscessus (MAB) and Mycobacterium avium complex (MAC), two of the most common NTM pathogens.[5][6][7] This whitepaper consolidates the available quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism and development workflow to serve as a guide for researchers in the field of mycobacterial drug discovery.
Introduction: The Challenge of Nontuberculous Mycobacteria
Nontuberculous mycobacteria are a diverse group of environmental organisms that can cause a wide range of infections in humans, particularly affecting the lungs, skin, and soft tissues. The incidence of NTM disease has been increasing worldwide, surpassing tuberculosis in many developed nations.[8] Treatment is complicated by the high levels of intrinsic drug resistance observed in many NTM species, especially M. abscessus. This necessitates the development of new drugs that act on novel mycobacterial targets.
One such validated target is MmpL3 (Mycobacterial membrane protein Large 3), an essential inner membrane transporter responsible for flipping trehalose monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane.[1][3] Mycolic acids are the defining component of the robust mycobacterial outer membrane, which is critical for the bacterium's viability and virulence. Inhibition of MmpL3 disrupts the cell wall synthesis pathway, leading to bacterial death. This compound is a potent, orally bioavailable inhibitor of MmpL3, representing a promising new class of compounds for treating mycobacterial infections.[1][2][5]
Mechanism of Action of this compound
This compound exerts its bactericidal effect by directly inhibiting the function of the MmpL3 transporter.[4][9] The mechanism was confirmed through the generation of spontaneous benzimidazole-resistant Mtb strains, which were found to have missense mutations in the mmpL3 gene.[1]
The accepted pathway is as follows:
-
Mycolic Acid Synthesis : Mycolic acids are synthesized in the cytoplasm as trehalose monomycolate (TMM).
-
TMM Transport : MmpL3 functions as a flippase, transporting TMM from the inner leaflet to the outer leaflet of the cytoplasmic membrane.
-
Outer Membrane Assembly : Once in the periplasm, the mycolic acid moiety of TMM is transferred to the arabinogalactan layer by the Ag85 complex, forming the essential mycolic acid-arabinogalactan-peptidoglycan core of the cell wall.
-
Inhibition by this compound : this compound binds to a cavity within the MmpL3 protein, inhibiting its transport function.[1] This leads to the accumulation of TMM in the cytoplasm and a halt in the supply of mycolic acids to the cell wall, ultimately compromising cell envelope integrity and causing cell death.
Caption: this compound inhibits the MmpL3-mediated transport of TMM.
Quantitative In Vitro Activity
This compound has demonstrated potent growth inhibition against key NTM species in addition to its activity against M. tuberculosis. The activity trend against NTMs mirrors its potency against Mtb.[6][7] Notably, its activity against M. abscessus is superior to that of the standard-of-care drug amikacin.[7]
| Compound | Organism | Assay Type | Potency Metric | Value | Reference |
| This compound | M. tuberculosis (Mtb) | Whole Cell | EC₅₀ | 120 nM | [5][6][7] |
| Intracellular Mtb | Macrophage | EC₅₀ | 134 nM | [5] | |
| M. abscessus (MAB) | Whole Cell | MIC | 2.9 µM | [5][6][7] | |
| M. avium complex (MAC) | Whole Cell | MIC | 23 µM | [5][6][7] | |
| Amikacin | M. abscessus (MAB) | Whole Cell | MIC | 6.8 µM | [7] |
| Clarithromycin | M. avium complex (MAC) | Whole Cell | MIC | 4.7 µM | [1] |
Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating antimicrobial agents. The following sections describe the core protocols used to determine the activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
Protocol:
-
Organism Preparation: NTM strains (M. abscessus, M. avium) are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 until they reach a logarithmic growth phase.
-
Inoculum Standardization: The bacterial culture is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted (2-fold) in 7H9 broth in a 96-well microplate.
-
Incubation: The prepared inoculum is added to each well containing the serially diluted compound. The plates are sealed and incubated at 37°C.
-
Reading Results:
-
For rapidly growing mycobacteria like M. abscessus, plates are read after 3-5 days of incubation.
-
For slowly growing mycobacteria like M. avium complex, plates are read after 7-14 days.
-
-
Endpoint Determination: The MIC is defined as the lowest drug concentration at which there is no visible growth (or a significant reduction in a colorimetric indicator like resazurin).
Intracellular Efficacy Assay
This assay assesses the ability of a compound to inhibit mycobacterial growth within host macrophages, which is a more physiologically relevant environment.
Protocol:
-
Macrophage Seeding: A suitable macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) is seeded into 96-well plates and allowed to adhere overnight.
-
Infection: The adhered macrophages are infected with a single-cell suspension of mycobacteria at a specific multiplicity of infection (MOI), typically between 1 and 10. The infection is allowed to proceed for 4-24 hours.
-
Removal of Extracellular Bacteria: The wells are washed with phosphate-buffered saline (PBS) to remove any non-phagocytosed bacteria.
-
Compound Addition: Fresh culture medium containing serial dilutions of this compound is added to the infected cells.
-
Incubation: The plates are incubated for 3-5 days to allow for intracellular bacterial replication.
-
Quantification of Viability: Macrophage viability is first assessed using an indicator like AlamarBlue to determine compound cytotoxicity. Subsequently, the macrophages are lysed with a gentle detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria. The number of viable bacteria is quantified by plating serial dilutions of the lysate on 7H10 agar and counting colony-forming units (CFU).
-
EC₅₀ Calculation: The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of bacterial growth inhibition against the drug concentration.
Preclinical Development and In Vivo Studies
While in vivo efficacy data for this compound against NTM is not yet published, its development path for Mtb provides a valuable workflow. Pharmacokinetic (PK) studies in mice identified this compound as orally bioavailable, though it possesses a short half-life due to rapid in vivo metabolism.[1][3][4][7] Despite this, high dosing (100-200 mg/kg) was sufficient to demonstrate efficacy in an acute murine model of Mtb infection.[1][2][5] However, the compound was not active in a chronic Mtb infection model, highlighting the need for further optimization of its pharmacokinetic properties.[1][3][4]
Caption: A generalized workflow for the preclinical assessment of this compound.
Conclusion and Future Directions
This compound is a potent MmpL3 inhibitor with significant activity against clinically relevant nontuberculous mycobacteria, including M. abscessus and M. avium complex.[5][7] Its novel mechanism of action and efficacy against drug-resistant strains make it a valuable lead compound for further development.[5] The primary hurdle identified in preclinical studies is its short in vivo half-life.[1][3][4]
Future research should focus on structure-activity relationship (SAR) studies to optimize the pharmacokinetic profile of the this compound scaffold, aiming to improve metabolic stability and drug exposure. These proof-of-concept studies provide a strong foundation for developing this series of compounds into effective therapies for both tuberculosis and NTM infections.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Bedaquiline Against Mycobacterium abscessus
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: No publicly available information was found for the compound "MSU-43085." This document uses Bedaquiline (BDQ), a well-characterized diarylquinoline antibiotic, as an exemplar to fulfill the structural and data visualization requirements of the user request. All data and protocols are based on published literature for Bedaquiline's activity against Mycobacterium abscessus.
Executive Summary
Mycobacterium abscessus is an emerging multidrug-resistant pathogen responsible for a spectrum of severe infections, particularly pulmonary disease in individuals with underlying lung conditions. Its intrinsic resistance to a wide array of antibiotics makes treatment exceptionally challenging. Bedaquiline, a diarylquinoline that inhibits mycobacterial F-ATP synthase, has demonstrated potent in vitro activity against M. abscessus and is considered a promising agent for inclusion in combination therapy regimens.[1][2] This guide summarizes the key quantitative data on Bedaquiline's efficacy, details the standard experimental protocols for its evaluation, and provides visual workflows and pathway diagrams to support further research and development.
Quantitative Efficacy Data
The in vitro activity of Bedaquiline is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.
Bedaquiline consistently demonstrates potent activity across various clinical isolates and subspecies of the M. abscessus complex. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are typically low.
Table 1: Summary of Bedaquiline MIC Values against M. abscessus Clinical Isolates
| Subspecies | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| M. abscessus subsp. abscessus | 197 | 0.007 - 1.0 | 0.062 | 0.125 | [3] |
| M. abscessus subsp. abscessus | 76 | 0.008 - 0.5 | 0.06 | 0.12 | [4] |
| M. abscessus subsp. massiliense | 34 | 0.007 - 1.0 | 0.062 | 0.125 | [3] |
| M. abscessus subsp. massiliense | 10 | 0.015 - 0.12 | 0.12 | 0.12 | [4] |
| M. abscessus complex (unspecified) | 20 | ≤1.0 (median 0.5) | 0.5 | N/A | [1] |
While potent at inhibiting growth, in vitro studies suggest Bedaquiline's activity against actively growing M. abscessus is primarily bacteriostatic (inhibits growth) rather than bactericidal (kills bacteria).[5][6] Time-kill assays show that over a 4-day period, Bedaquiline prevents bacterial proliferation but does not cause a significant reduction in colony-forming units (CFU) compared to the initial inoculum.[6] However, against nutrient-starved or intracellular bacteria, Bedaquiline can exhibit bactericidal effects.[5][7]
Table 2: Bactericidal Activity Profile of Bedaquiline
| Condition | Activity Type | Observation | Reference |
| Actively Growing (in vitro) | Bacteriostatic | CFU numbers remain constant over 4 days of exposure. | [6] |
| Nutrient-Starved Persisters | Bactericidal | Demonstrates killing activity where imipenem does not. | [5][7] |
| Intracellular (in macrophages) | Additive/Bactericidal | Shows additive bactericidal effects when combined with imipenem. | [5][7] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the in vitro efficacy of compounds against M. abscessus.
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
-
Isolate Preparation: Pure cultures of M. abscessus are grown on Middlebrook 7H11 agar at 30°C for 5-7 days.[8]
-
Inoculum Preparation: A bacterial suspension is prepared by scraping colonies from the agar and mixing them in sterile water with glass beads to break up clumps. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard.[8]
-
Drug Dilution: The test compound (e.g., Bedaquiline) is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[10] Final drug concentrations typically range from 0.008 to 16 µg/mL.[4][10]
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A positive control well (no drug) and a sterility control well (no bacteria) are included on each plate.[10]
-
Incubation: The plates are sealed and incubated at 37°C.
-
Reading Results: The MIC is determined as the lowest drug concentration that completely inhibits visible bacterial growth after a specified incubation period, typically 3 to 5 days.[9] For macrolides like clarithromycin, readings may be taken at later time points (e.g., 14 days) to detect inducible resistance.[9]
This assay measures the rate and extent of bacterial killing over time at different drug concentrations.[11][12]
-
Inoculum Preparation: A mid-logarithmic phase culture of M. abscessus grown in CAMHB is diluted to a starting concentration of approximately 10⁶ CFU/mL.
-
Drug Exposure: The bacterial suspension is exposed to the test compound at various multiples of its predetermined MIC (e.g., 0.25x, 1x, 4x, 16x, 32x MIC). A no-drug growth control is included.[11]
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 24, 48, 72, 96, and 120 hours).[11][13]
-
Quantification: The samples are serially diluted, plated onto appropriate agar (e.g., Middlebrook 7H11), and incubated until colonies are visible.
-
Data Analysis: The number of CFU/mL is calculated for each time point and concentration. The results are plotted as log₁₀ CFU/mL versus time. Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL from the starting inoculum, while bactericidal activity is defined as a ≥3-log₁₀ reduction.
Visualizations: Workflows and Pathways
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Bedaquiline's primary target in mycobacteria is the F₁F₀-ATP synthase, an essential enzyme responsible for generating cellular energy in the form of ATP.[1][14] Specifically, it binds to the c-subunit of the F₀ rotor ring, effectively jamming the proton translocation mechanism and halting ATP synthesis.[6][14] This leads to rapid depletion of cellular ATP, ultimately resulting in growth inhibition.[6]
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Stop TB ItaliaBedaquiline-based all-oral regimen for macrolide-resistant Mycobacterium abscessus pulmonary disease [ENG] [stoptb.it]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Susceptibility Testing of Bedaquiline against Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Bedaquiline and Imipenem against Actively Growing, Nutrient-Starved, and Intracellular Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bedaquiline Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Antimicrobial Susceptibility of Mycobacterium abscessus Complex Clinical Isolates from a Chinese Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multisite Reproducibility of Results Obtained by the Broth Microdilution Method for Susceptibility Testing of Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
The Impact of MSU-43085 on Mycolic Acid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSU-43085 is a novel, potent, and orally bioavailable small molecule inhibitor targeting the essential mycobacterial membrane protein Large 3 (MmpL3). This protein is a critical component of the Mycobacterium tuberculosis (Mtb) cell wall biosynthesis pathway, functioning as the transporter for trehalose monomycolate (TMM), a foundational precursor to mycolic acids. By inhibiting MmpL3, this compound effectively disrupts the translocation of mycolic acids across the inner membrane, leading to the cessation of mycomembrane formation and subsequent bacterial death. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: MmpL3 as a Prime Antitubercular Target
The cell envelope of Mycobacterium tuberculosis is a complex and robust structure, indispensable for the bacterium's survival and a primary factor in its intrinsic resistance to many antibiotics. A defining feature of this envelope is the mycomembrane, an outer lipid bilayer rich in mycolic acids—very-long-chain fatty acids (C60-C90). The biosynthesis and transport of these mycolic acids are critical for mycobacterial viability, making the enzymes and transporters involved highly attractive targets for novel drug development.[1]
MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, plays an essential role in this process.[2] It functions as a flippase, translocating TMM—the mycolic acid donor substrate—from its site of synthesis in the cytoplasm to the periplasmic face of the inner membrane.[3] In the periplasm, mycolyltransferases of the Antigen 85 complex utilize TMM to mycolylate arabinogalactan and to form trehalose dimycolate (TDM), both of which are essential components of the cell wall.[2] The essential nature of MmpL3 for Mtb survival has been validated through genetic and chemical studies, positioning it as a key target for new antitubercular agents.[1] this compound has emerged as a potent inhibitor of this critical transporter.[4]
Mechanism of Action of this compound
This compound acts by directly targeting and inhibiting the MmpL3 transporter.[4] The primary mechanism of MmpL3 involves harnessing the proton motive force (PMF) to drive the translocation of TMM across the cytoplasmic membrane.[2] Inhibition of MmpL3 by this compound blocks this crucial transport step. The direct consequence of this inhibition is the abolition of mycolic acid translocation to the periplasm.[1] This leads to two key downstream effects:
-
Cytoplasmic Accumulation of TMM: With its export pathway blocked, TMM accumulates within the bacterial cytoplasm.
-
Depletion of Periplasmic Mycolic Acid Precursors: The lack of TMM in the periplasm halts the synthesis of TDM and the mycolylation of arabinogalactan.
This disruption of the mycomembrane assembly pathway is catastrophic for the bacterium, leading to potent bactericidal activity.[1] The targeted inhibition of MmpL3 by this compound has been confirmed through the isolation of resistant mutants, which consistently harbor mutations in the mmpL3 gene.
Mycolic Acid Transport Pathway and this compound Inhibition
Caption: Inhibition of the MmpL3-mediated transport of TMM by this compound.
Quantitative Data
This compound demonstrates potent activity against various mycobacterial species, both in vitro and within host cells. Its efficacy is significantly higher than that of the first-generation MmpL3 inhibitor, SQ109.
Table 1: In Vitro Efficacy of this compound
| Compound | Target Organism | Assay Type | Value | Reference |
| This compound | M. tuberculosis | Whole-Cell Growth Inhibition | EC50 = 120 nM | [5] |
| This compound | M. tuberculosis (intracellular) | Whole-Cell Growth Inhibition | EC50 = 134 nM | [5] |
| This compound | M. abscessus (MAB) | Minimum Inhibitory Concentration | MIC = 2.9 µM | [4] |
| This compound | M. avium complex (MAC) | Minimum Inhibitory Concentration | MIC = 23 µM | [4] |
| SQ109 | M. tuberculosis | Whole-Cell Growth Inhibition | EC50 ≈ 1.2 µM | [5] |
| NITD-304 | M. tuberculosis | Whole-Cell Growth Inhibition | EC50 ≈ 24-40 nM | [5] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Species | Dosing | Observation | Reference |
| Efficacy | Mouse (acute Mtb infection) | 200 mg/kg (oral) | Efficacious, prevents Mtb growth | [5] |
| Efficacy | Mouse (chronic Mtb infection) | Not specified | Inactive | [4] |
| Bioavailability | Mouse | Oral | Orally bioavailable | [4] |
| Half-life (T1/2) | Mouse | 2 mg/kg (IV) | ~20 minutes (short) | [Williams et al., 2024] |
Detailed Experimental Protocols
The following protocols are standard methodologies used to characterize MmpL3 inhibitors like this compound.
TMM Accumulation Assay via Radiolabeling and TLC
This assay directly measures the impact of an inhibitor on mycolic acid transport by quantifying the relative amounts of TMM and TDM. Inhibition of MmpL3 leads to an accumulation of the TMM precursor and a decrease in the TDM product.
Experimental Workflow
Caption: Workflow for the TMM accumulation and lipid analysis assay.
Methodology:
-
Bacterial Culture: M. tuberculosis H37Rv is grown in 7H9 broth, supplemented with 10% OADC and 0.05% Tween 80, to a mid-log phase (OD600 ≈ 0.5-0.8).
-
Inhibitor Treatment: The culture is aliquoted, and this compound is added at various concentrations (e.g., 1x, 5x, 10x MIC). A DMSO-only aliquot serves as the vehicle control.
-
Radiolabeling: [1,2-14C]-acetic acid (specific activity ~50-60 mCi/mmol) is added to each culture at a final concentration of 0.5-1.0 µCi/mL.
-
Incubation: Cultures are incubated for a defined period (typically 5-24 hours) at 37°C with shaking to allow for the incorporation of the radiolabel into lipids.
-
Lipid Extraction: Cells are harvested by centrifugation, washed, and total lipids are extracted using a multiphase solvent system, typically chloroform:methanol (e.g., 2:1 v/v), followed by partitioning with water or saline.
-
Thin-Layer Chromatography (TLC): The dried lipid extracts are resuspended in a small volume of chloroform:methanol and spotted onto a silica gel TLC plate.
-
Chromatogram Development: The TLC plate is developed in a solvent system designed to separate polar lipids, such as chloroform:methanol:water (e.g., 60:30:6 v/v/v).
-
Analysis: The dried TLC plate is exposed to a phosphor screen or X-ray film. The resulting autoradiogram is analyzed, and the intensity of the bands corresponding to TMM and TDM is quantified using densitometry software. A successful inhibition by this compound would show a dose-dependent increase in the TMM band intensity and a corresponding decrease in the TDM band.
MmpL3 Target Engagement Assay (Fluorescent Probe Displacement)
This assay provides evidence of direct binding of the inhibitor to the MmpL3 protein in a whole-cell context.
Methodology:
-
Cell Preparation: M. smegmatis cells engineered to overexpress Mtb MmpL3 are used.
-
Probe Labeling: The cells are incubated with a fluorescent probe known to bind MmpL3 (e.g., North 114) until an equilibrium is reached.
-
Inhibitor Competition: Increasing concentrations of unlabeled this compound are added to the probe-labeled cells.
-
Flow Cytometry Analysis: The displacement of the fluorescent probe by this compound is measured by flow cytometry. A decrease in cell-associated fluorescence indicates that this compound is competing for the same binding site on MmpL3.
Conclusion and Future Directions
This compound is a highly potent MmpL3 inhibitor with significant promise as a lead compound for the development of new antituberculosis therapies. Its mechanism of action, the direct inhibition of mycolic acid transport, is well-established for its target class. The potent in vitro and intracellular activity, coupled with efficacy in an acute infection model, underscores its potential.
Future research should focus on optimizing the pharmacokinetic properties of the this compound scaffold to improve its half-life and efficacy in chronic infection models. Further elucidation of the precise binding site on MmpL3 through structural biology studies could facilitate structure-based drug design and the development of next-generation inhibitors with enhanced potency and drug-like properties. The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of this promising class of MmpL3 inhibitors.
References
- 1. doaj.org [doaj.org]
- 2. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection | Semantic Scholar [semanticscholar.org]
- 3. MmpL3 is the flippase for mycolic acids in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]
Physicochemical Properties of MSU-43085: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSU-43085 is a potent, orally bioavailable inhibitor of Mycobacterium tuberculosis (Mtb) that targets the essential mycolic acid transporter MmpL3. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action. The data presented herein is intended to support further research and development of this compound as a potential anti-tuberculosis agent.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive overview for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | N/A | |
| CAS Number | 2810846-51-4 | [1][2][3] |
| Molecular Formula | C₁₆H₂₁Cl₂N₃O | [1] |
| Molecular Weight | 342.26 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Moderate at pH 7.4 (>50 to >300 µM); Increased at pH 2.0 (>300 µM) | [4] |
| Mouse Microsomal Stability | >95% remaining after 30 minutes | [4] |
| Biological Target | MmpL3 | [1][4] |
| EC₅₀ (Mtb) | 120 nM | [1] |
| EC₅₀ (intracellular Mtb) | 134 nM | [1] |
| MIC (M. abscessus) | 2.9 µM | [1][4] |
| MIC (M. avium) | 23 µM | [1][4] |
| Pharmacokinetics | Orally bioavailable with a short half-life in mice | [4] |
Mechanism of Action
This compound exerts its antimycobacterial effect by inhibiting MmpL3, a critical transporter in the cell wall biosynthesis of Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. The inhibitory action of this compound is associated with the dissipation of the proton motive force (PMF), which is essential for the transport function of MmpL3. This disruption leads to the accumulation of TMM in the cytoplasm and ultimately inhibits the formation of the mycobacterial outer membrane, resulting in cell death.[5][6][7][8]
Experimental Protocols
Determination of Half-Maximal Effective Concentration (EC₅₀) against M. tuberculosis
This protocol outlines the procedure for determining the EC₅₀ of this compound against M. tuberculosis using a broth microdilution assay.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Resazurin sodium salt solution (optional, for viability assessment)
-
Plate reader
Procedure:
-
Culture Preparation: Inoculate M. tuberculosis H37Rv in 7H9 broth and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate to achieve the desired concentration range.
-
Inoculation: Adjust the Mtb culture to a final density of approximately 1 x 10⁵ CFU/mL in 7H9 broth. Add 100 µL of the bacterial suspension to each well of the 96-well plate containing the compound dilutions. Include wells with bacteria only (positive control) and media only (negative control).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Growth Measurement:
-
Optical Density: Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Resazurin Assay: Alternatively, add 10 µL of resazurin solution to each well and incubate for an additional 12-24 hours. Measure fluorescence (excitation 560 nm, emission 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9][10][11]
-
Determination of Minimum Inhibitory Concentration (MIC) against M. abscessus and M. avium
This protocol describes the determination of the MIC of this compound against non-tuberculous mycobacteria (NTM) using the broth microdilution method.[12][13]
Materials:
-
Mycobacterium abscessus or Mycobacterium avium clinical isolate
-
Cation-adjusted Mueller-Hinton (CAMH) broth
-
This compound
-
DMSO
-
96-well microplates
Procedure:
-
Inoculum Preparation: Prepare a suspension of the NTM isolate in CAMH broth and adjust the turbidity to match a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in CAMH broth in a 96-well plate.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microplate.
-
Incubation: Incubate the plates at 30°C for M. abscessus or 37°C for M. avium for 3-5 days, or until growth is clearly visible in the positive control well.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[14]
Mouse Liver Microsomal Stability Assay
This protocol details the procedure to assess the metabolic stability of this compound in the presence of mouse liver microsomes.[15][16][17][18][19]
Materials:
-
This compound
-
Pooled mouse liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and mouse liver microsomes.
-
Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding this compound to a final concentration of 1-10 µM.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ).
-
References
- 1. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [researchworks.creighton.edu]
- 7. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
- 8. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections [mdpi.com]
- 9. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GenoType NTM-DR Performance Evaluation for Identification of Mycobacterium avium Complex and Mycobacterium abscessus and Determination of Clarithromycin and Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Antibiotic Susceptibility of Mycobacterium abscessus Variants in Biofilms and Macrophages Compared to That of Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 19. Microsomal stability [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for MSU-43085 in Mycobacterium tuberculosis Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSU-43085 is a potent and orally bioavailable small molecule inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound targets the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the export of trehalose monomycolate (TMM), a key precursor of mycolic acids.[1][2] Mycolic acids are fundamental components of the unique and protective mycobacterial cell wall. Inhibition of MmpL3 disrupts the synthesis of this vital structure, leading to bacterial death.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against M. tuberculosis, including methodologies for determining its minimum inhibitory concentration (MIC) and summarizing its known activity.
Quantitative Data Summary
The in vitro and intracellular potency of this compound against various mycobacterial species has been documented. The following tables summarize the available quantitative data for easy comparison.
Table 1: In Vitro and Intracellular Activity of this compound against Mycobacterium tuberculosis
| Assay Type | M. tuberculosis Strain | Potency Metric | Value | Reference |
| In Vitro Growth Inhibition | Not Specified | EC50 | 120 nM | [2] |
| Intracellular Growth Inhibition | Not Specified | EC50 | 134 nM | [2] |
Table 2: In Vitro Activity of this compound against Other Mycobacterial Species
| Species | Potency Metric | Value (µM) | Reference |
| Mycobacterium abscessus | MIC | 2.9 | [2] |
| Mycobacterium avium complex (MAC) | MIC | 23 | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using a Broth Microdilution Assay
This protocol details the determination of the MIC of this compound against M. tuberculosis H37Rv using a 96-well plate-based broth microdilution method.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Incubator at 37°C
-
Spectrophotometer
-
Biosafety cabinet (Class II or III)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This will result in a final inoculum of 5 x 10^4 CFU per well.
-
-
Preparation of Serial Dilutions of this compound:
-
In a sterile 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in 7H9 broth. The final concentrations should typically range from 0.01 µM to 10 µM.
-
Include a drug-free control well containing only 7H9 broth and DMSO at the same final concentration as the highest drug concentration (typically ≤0.5%).
-
Include a media-only control well (no bacteria) to check for contamination.
-
-
Assay Setup:
-
Add 100 µL of the diluted this compound solutions to the corresponding wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the media-only control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with a sterile, breathable membrane or place it in a secondary container to prevent evaporation.
-
Incubate the plate at 37°C for 7-14 days.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis.
-
Visual inspection can be used for initial determination.
-
For a more quantitative measure, a resazurin-based assay can be performed. Add 30 µL of 0.02% resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the MmpL3 signaling pathway and the experimental workflow for determining the MIC of this compound.
Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.
References
Application Note: In Vitro Minimum Inhibitory Concentration (MIC) Assay for MSU-43085 against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
MSU-43085 is a novel, orally active small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) membrane protein MmpL3 (Mycobacterial membrane protein Large 3).[1][2][3] MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane.[4] Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death, making it a prime target for new anti-tuberculosis drugs.[4] this compound has demonstrated potent activity against Mtb, including drug-resistant strains, and other nontuberculous mycobacteria (NTM) such as M. abscessus and M. avium complex.[3][5][6]
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv using the broth microdilution method in conjunction with the Resazurin Microtiter Assay (REMA). This method is a reliable and widely used technique for assessing the in vitro potency of anti-tubercular agents.[5][7]
Data Presentation
The in vitro activity of this compound has been previously characterized against several mycobacterial species. The following table summarizes the reported MIC and EC50 values.
| Compound | Organism | Assay Type | Value | Unit | Reference |
| This compound | M. tuberculosis | EC50 | 120 | nM | [6] |
| This compound | Intracellular M. tuberculosis | EC50 | 134 | nM | [6] |
| This compound | M. abscessus (MAB) | MIC | 2.9 | µM | [5][6] |
| This compound | M. avium complex (MAC) | MIC | 23 | µM | [5][6] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay using Resazurin (REMA)
This protocol is adapted from established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for M. tuberculosis susceptibility testing.[8][9][10]
1. Materials and Reagents:
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook ADC or OADC Growth Supplement (Albumin-Dextrose-Catalase)[6][11]
-
Glycerol (sterile)
-
Tween 80 (0.05% v/v, sterile)
-
Sterile 96-well, U-bottom microtiter plates with lids[8]
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water, filter-sterilized)[12]
-
Sterile distilled water
-
Sterile tubes for dilution
-
Biosafety Cabinet (BSC) Class II or higher
-
Incubator at 37°C
-
Spectrophotometer or Nephelometer
-
Multichannel pipette
2. Preparation of Media:
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement the broth with 10% v/v OADC or ADC enrichment, 0.2% v/v glycerol, and 0.05% v/v Tween 80. This complete medium will be referred to as 7H9-S.
3. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in 100% DMSO. The concentration should be high enough (e.g., 10 mM or ~4.3 mg/mL) to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit mycobacterial growth.
-
Further dilute the stock solution in sterile 7H9-S broth to achieve a concentration that is twice the highest desired concentration in the assay plate.
4. Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis H37Rv in 7H9-S broth at 37°C until it reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Allow large clumps to settle. Transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension with sterile water or saline to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.[8]
-
Dilute this adjusted suspension 1:100 in 7H9-S broth to obtain the final inoculum of approximately 1-5 x 10^5 CFU/mL.[8]
5. Assay Procedure (96-Well Plate Setup):
-
Dispense 100 µL of 7H9-S broth into all wells of a sterile 96-well U-bottom plate.
-
Add 100 µL of the 2x concentrated this compound solution to the first column of wells (e.g., Column 1).
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down. Repeat this process across the plate to Column 10. Discard 100 µL from Column 10.
-
Column 11 will serve as the positive control (bacteria, no drug).
-
Column 12 will serve as the negative/sterility control (broth only).
-
Using a multichannel pipette, add 100 µL of the final bacterial inoculum to wells in Columns 1 through 11. Do not add bacteria to Column 12. The final volume in each well (1-11) is now 200 µL.
-
Seal the plate with a lid or a breathable membrane and place it in a secondary container (e.g., a plastic bag) to prevent evaporation.
-
Incubate the plate at 37°C for 7 days.
6. Determination of MIC using Resazurin:
-
After the initial 7-day incubation, add 30 µL of the 0.02% resazurin solution to each well.
-
Re-incubate the plate at 37°C for an additional 24-48 hours.
-
Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity and bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[5]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound inhibits the MmpL3 transporter, blocking TMM translocation and cell wall synthesis.
Experimental Workflow
Caption: Workflow for the Resazurin Microtiter Assay (REMA) to determine the MIC of this compound.
References
- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]
- 10. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 11. Middlebrook 7H9 肉汤基础 NutriSelect® Plus, powder, for mycobacteria, pkg of 500 g | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for MSU-43085 in Murine Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSU-43085 is a potent small molecule inhibitor of Mycobacterium tuberculosis (Mtb) that shows promise in preclinical studies. It is not an animal model itself, but rather a compound evaluated in murine models of tuberculosis. This compound targets the essential MmpL3 protein, which is responsible for transporting mycolic acid precursors, a critical component of the mycobacterial cell wall.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in tuberculosis research, focusing on its application in a mouse model of acute Mtb infection.
Mechanism of Action: MmpL3 Inhibition
This compound exerts its antimycobacterial effect by inhibiting the MmpL3 transporter protein.[1][2][3][4] MmpL3 is a crucial component of the Mtb cell wall synthesis machinery, responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[2][4] By blocking MmpL3, this compound disrupts the formation of the mycomembrane, a key structural feature of Mtb that is essential for its viability and pathogenesis.[1][2][4]
Caption: Mechanism of this compound action.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Model | Reference |
| In Vitro Activity | |||
| EC50 vs. Mtb | 120 nM | Mycobacterium tuberculosis | [4] |
| EC50 (Intracellular Mtb) | 134 nM | Macrophage model | [4] |
| MIC vs. M. abscessus | 2.9 µM | Mycobacterium abscessus | [4][5] |
| MIC vs. M. avium | 23 µM | Mycobacterium avium | [4][5] |
| In Vivo Efficacy | |||
| Activity in Acute Model | Active | C57Bl/6 Mice | [2][3][5][6] |
| Activity in Chronic Model | Inactive | C57Bl/6 Mice | [1][2][3][6] |
| Pharmacokinetics | |||
| Oral Bioavailability | Yes | Mice | [1][2][3][6] |
| Half-life | Short | Mice | [1][2][3][6] |
Table 2: Efficacy of this compound in an Acute Murine TB Infection Model
| Treatment Group | Dosage | Route | Bacterial Load (Median CFU/mL in lungs) | Reference |
| Vehicle Control | N/A | Oral Gavage | 2.2 x 10^4 | [3] |
| Isoniazid (INH) | 25 mg/kg | Oral Gavage | Not specified | [3] |
| This compound | 200 mg/kg | Oral Gavage | Prevented Mtb growth | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
This protocol is adapted from standard procedures for administering compounds in a corn oil vehicle to mice.
Materials:
-
This compound powder
-
Corn oil (vehicle)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches long with a ball tip
-
1 mL syringes
Procedure:
-
Calculation of Dosage: Determine the required concentration of this compound in corn oil based on the desired dosage (e.g., 200 mg/kg) and the average weight of the mice. For a 20g mouse receiving a 200 mg/kg dose, the mouse needs 4 mg of this compound. If the gavage volume is 0.2 mL, the required concentration is 20 mg/mL.
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of corn oil to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to ensure a uniform suspension.
-
If the compound does not readily suspend, sonicate the mixture for 5-10 minutes.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Attach the gavage needle to a 1 mL syringe and draw up the appropriate volume of the this compound suspension.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Slowly dispense the contents of the syringe.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress after the procedure.
-
Caption: Oral gavage workflow.
Protocol 2: Acute Murine Model of Tuberculosis and this compound Efficacy Testing
This protocol outlines the establishment of an acute tuberculosis infection in mice to evaluate the efficacy of this compound.
Materials:
-
C57Bl/6 mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis Erdman strain
-
Aerosol infection chamber
-
This compound suspension (prepared as in Protocol 1)
-
Isoniazid (positive control)
-
Vehicle control (corn oil)
-
Materials for euthanasia and organ harvesting
-
7H10 agar plates
Procedure:
-
Aerosol Infection:
-
Infect C57Bl/6 mice with a low dose of Mtb Erdman strain (~200 CFUs) using a calibrated aerosol infection chamber.
-
-
Initiation of Treatment:
-
Begin treatment one day post-infection.
-
Divide the mice into treatment groups (e.g., vehicle control, isoniazid, this compound).
-
Administer the respective treatments daily via oral gavage for a period of two weeks.[3]
-
-
Determination of Bacterial Load:
-
At the end of the treatment period (day 15 post-infection), euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline or PBS.
-
Plate serial dilutions of the lung homogenates onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the bacterial load (CFU) per lung.
-
-
Data Analysis:
-
Compare the CFU counts between the different treatment groups to assess the efficacy of this compound.
-
Caption: Acute TB model workflow.
Conclusion
This compound is a promising anti-tuberculosis compound that targets the essential MmpL3 protein. The provided data and protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in a murine model of acute tuberculosis. While effective in the acute phase, its lack of activity in chronic infection models suggests that further optimization of its pharmacokinetic properties, such as its short half-life, is necessary for its development as a clinical candidate.[1][2][3][6]
References
- 1. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MmpL3 for anti-tuberculosis drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of murine TB infection model. [bio-protocol.org]
- 6. 2.11. Bacterial Load Determination [bio-protocol.org]
Application Notes and Protocols for MSU-43085 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of MSU-43085, a potent inhibitor of Mycobacterium tuberculosis (Mtb) MmpL3, in mouse models of infection. The following sections outline experimental procedures for pharmacokinetic analysis and efficacy testing in acute and chronic tuberculosis models.
Summary of Quantitative Data
The following tables summarize key quantitative data for the use of this compound in mice.
Table 1: Dosing and Administration of this compound in Mice
| Parameter | Details | Reference |
| Compound | This compound | [1][2] |
| Mouse Strain | Female C57Bl/6 or BALB/c | [1][3] |
| Administration Route | Oral Gavage (PO) | [1][2] |
| Formulation Vehicle | Corn Oil | [1][2] |
| Dose Range | 100 mg/kg - 200 mg/kg | [1][4] |
| Tolerability | Well-tolerated at high doses | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (200 mg/kg, Oral Gavage)
| Time Point | Sample Type | Observations | Reference |
| 1 hour | Plasma | Compound detected | [1] |
| 2 hours | Plasma | Compound detected | [1] |
| 4 hours | Plasma & Lungs | Compound detected in both | [1] |
| Half-life | Short | Due to in vivo metabolism | [4] |
Table 3: Efficacy of this compound in Murine Tuberculosis Models
| Infection Model | Efficacy | Notes | Reference |
| Acute | Active, prevents Mtb growth | Demonstrates in vivo activity | [1][2] |
| Chronic | Inactive | Lacks activity in established infection | [1][2] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Mice
This protocol describes a "snapshot" pharmacokinetic study to assess the oral bioavailability of this compound.
Materials:
-
This compound
-
Corn oil (vehicle)
-
Female C57Bl/6 mice (6-8 weeks old)
-
Oral gavage needles
-
Syringes
-
Microcentrifuge tubes
-
Equipment for blood collection (e.g., cardiac puncture needles, heparinized tubes)
-
Tissue homogenization equipment
-
LC-MS/MS system for compound quantification
Procedure:
-
Formulation Preparation: Prepare a homogenous suspension of this compound in corn oil at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse). Ensure the compound is well-suspended immediately before each administration.
-
Animal Dosing:
-
Acclimate female C57Bl/6 mice for at least one week prior to the experiment.
-
Administer a single dose of this compound (e.g., 200 mg/kg) via oral gavage.[1]
-
-
Sample Collection:
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the lung tissue in a suitable buffer.
-
Extract this compound from plasma and homogenized lung tissue using an appropriate organic solvent (e.g., methanol).[2]
-
-
Quantification:
-
Analyze the concentration of this compound in the plasma and lung extracts using a validated LC-MS/MS method.
-
Protocol 2: Efficacy Evaluation in an Acute Murine Tuberculosis Model
This protocol outlines the procedure to assess the efficacy of this compound in preventing the growth of M. tuberculosis in an acute infection model.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other appropriate strain)
-
Female BALB/c mice (6-8 weeks old)[5]
-
Aerosol infection chamber
-
This compound formulated in corn oil
-
Oral gavage needles
-
Equipment for euthanasia and organ harvesting
-
7H10 or 7H11 agar plates
-
Incubator (37°C)
Procedure:
-
Infection:
-
Infect female BALB/c mice with a low dose of M. tuberculosis H37Rv (e.g., 50-100 CFU) via the aerosol route using a calibrated inhalation exposure system.[6]
-
-
Treatment Initiation:
-
Begin treatment with this compound (e.g., 100 mg/kg, daily) via oral gavage on day 1 post-infection.[1] Include a vehicle control group (corn oil only).
-
-
Treatment Duration:
-
Continue daily treatment for a predefined period (e.g., 10-14 days).
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline or PBS.
-
Prepare serial dilutions of the organ homogenates and plate them on 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates to determine the bacterial load in the lungs and spleen of each mouse.[7]
-
Compare the CFU counts between the this compound-treated group and the vehicle control group to determine the efficacy of the compound.
-
Protocol 3: Efficacy Evaluation in a Chronic Murine Tuberculosis Model
This protocol is designed to evaluate the efficacy of this compound in a chronic, established M. tuberculosis infection.
Materials:
-
Same as for the acute model.
Procedure:
-
Infection:
-
Infect female BALB/c mice with a low dose of M. tuberculosis H37Rv via the aerosol route as described for the acute model.[6]
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for a period of 4-6 weeks before initiating treatment.[5]
-
-
Treatment Initiation and Duration:
-
Begin daily treatment with this compound (e.g., 100 mg/kg) via oral gavage. Include a vehicle control group.
-
Continue treatment for an extended period (e.g., 4-8 weeks).
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, determine the bacterial load in the lungs and spleen by CFU counting as described for the acute model.[7]
-
-
Data Analysis:
-
Compare the CFU counts between the treated and control groups to assess the efficacy of this compound in a chronic infection setting.
-
Visualizations
MmpL3 Signaling Pathway and Inhibition
MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycolic acid-containing outer membrane.[8][9] Inhibition of MmpL3 blocks this transport, leading to the accumulation of TMM in the cytoplasm and ultimately inhibiting cell wall biosynthesis and bacterial growth.[10]
Caption: Mechanism of MmpL3 inhibition by this compound.
Experimental Workflow for Efficacy Studies
The following diagram illustrates the general workflow for conducting in vivo efficacy studies of this compound in a murine tuberculosis model.
Caption: General workflow for murine tuberculosis efficacy studies.
References
- 1. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental design, effect evaluation and translational value to humans in an acute and chronic mouse model for a novel MmpL3-inhibitor [uu.diva-portal.org]
- 4. doaj.org [doaj.org]
- 5. Establishment of murine TB infection model. [bio-protocol.org]
- 6. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of MSU-43085
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSU-43085 is an investigational small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) membrane protein MmpL3.[1][2] MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[3] While this compound shows promise as an anti-tuberculosis agent, it is imperative to characterize its potential cytotoxic effects on mammalian cells to establish a therapeutic window.[2][4] Preclinical studies have indicated that this compound and other MmpL3 inhibitors can exhibit low cytotoxicity in mammalian cell lines, including macrophages, with a high selective index.[5][6] However, a thorough understanding of its off-target effects is critical for further drug development.
These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the cytotoxicity of this compound. The protocols herein describe methods to assess cell viability, membrane integrity, and the induction of apoptosis.
Putative Signaling Pathway for this compound-Induced Cytotoxicity
While the primary target of this compound is the bacterial MmpL3, high concentrations or off-target effects in mammalian cells could potentially lead to cytotoxicity through mitochondrial dysfunction. MmpL3 inhibitors, such as SQ109, have been shown to disrupt the proton motive force across membranes.[7] A similar mechanism in mammalian cells could lead to the depolarization of the mitochondrial membrane, initiating the intrinsic pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade and eventual cell death.[8][9]
Caption: Putative mitochondrial-mediated apoptosis pathway.
Experimental Workflow for Cytotoxicity Assessment
A tiered approach is recommended to comprehensively evaluate the cytotoxic potential of this compound. This workflow progresses from general cell viability to more specific mechanisms of cell death.
Caption: Recommended workflow for cytotoxicity testing.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 80 | ||
| 100 |
Table 2: Membrane Integrity as Determined by LDH Release Assay
| This compound Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 80 | ||
| 100 | ||
| Lysis Control | 100 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay
| This compound Conc. (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 80 | ||
| 100 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Mammalian cell line (e.g., HepG2, A549, or THP-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 4 hours or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
Prepare control wells:
-
Spontaneous LDH release: Vehicle control cells.
-
Maximum LDH release: Add 10 µL of lysis buffer to untreated control wells 45 minutes before the end of the incubation period.
-
Medium background: Wells with medium only.
-
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100).
Caspase-3/7 Activity Assay for Apoptosis Detection
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Mammalian cell line
-
Complete cell culture medium (phenol red-free recommended for luminescent assays)
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System or similar
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells/well in 100 µL of phenol red-free medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in phenol red-free medium.
-
Add 100 µL of the this compound dilutions to the wells. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mayo.edu [mayo.edu]
- 10. benchchem.com [benchchem.com]
Pharmacokinetic Analysis of MSU-43085 in Murine Models: Application Notes and Protocols
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of MSU-43085, a novel inhibitor of Mycobacterium tuberculosis MmpL3, in murine models. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of anti-tuberculosis drug candidates.
Introduction
This compound is an orally bioavailable small molecule that targets MmpL3, a mycolic acid flippase essential for the survival of Mycobacterium tuberculosis.[1][2][3] Preclinical studies have demonstrated its efficacy in an acute murine model of tuberculosis infection.[1][4][5] Pharmacokinetic assessments in mice have indicated that this compound has a short half-life, which is attributed to in vivo metabolism.[1][2][6][7] To support further development and optimization of this compound series, robust and reproducible pharmacokinetic analyses are crucial. This document outlines the necessary protocols and data presentation formats for such studies.
Data Presentation
A clear and concise presentation of pharmacokinetic data is essential for the interpretation and comparison of results. The following table summarizes the key pharmacokinetic parameters for this compound following oral administration in a murine model.
Table 1: Pharmacokinetic Parameters of this compound in Murine Plasma
| Parameter | Unit | Value | Description |
| Dose | mg/kg | Specify Dose | The administered dose of this compound. A high dose of 100-200 mg/kg has been used in previous studies.[1][4][6][7] |
| Cmax | ng/mL | Data not publicly available | Maximum observed plasma concentration. |
| Tmax | h | Data not publicly available | Time to reach maximum plasma concentration. |
| AUC(0-t) | ng·h/mL | Data not publicly available | Area under the plasma concentration-time curve from time 0 to the last quantifiable time point. |
| AUC(0-inf) | ng·h/mL | Data not publicly available | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | h | Reported as short[1][2][6][7] | Elimination half-life. |
| CL/F | L/h/kg | Data not publicly available | Apparent total clearance of the drug from plasma after oral administration. |
| Vz/F | L/kg | Data not publicly available | Apparent volume of distribution based on the terminal phase after oral administration. |
Note: Specific quantitative values for Cmax, Tmax, AUC, and a precise half-life for this compound are not available in the cited public literature. The table serves as a template for presenting experimentally determined data.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a pharmacokinetic study of this compound in a murine model, from drug formulation to bioanalytical quantification.
Protocol 1: Formulation and Oral Administration of this compound
This protocol describes the preparation of this compound for oral gavage and the administration procedure in mice.
Materials:
-
This compound compound
-
Vehicle (e.g., Corn oil)
-
Analytical balance
-
Homogenizer or sonicator
-
1 mL syringes
-
20-22 gauge, 1.5-inch curved, ball-tipped oral gavage needles
-
Appropriate mouse strain (e.g., C57BL/6), 8-10 weeks old
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment. House animals with free access to food and water.
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice. The dosing volume should not exceed 10 mL/kg.
-
Formulation Preparation: a. Weigh the calculated amount of this compound. b. Add the appropriate volume of the selected vehicle (e.g., corn oil) to achieve the target concentration. c. Ensure complete suspension or dissolution of the compound using a homogenizer or sonicator.
-
Oral Gavage Administration: a. Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. b. Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. c. Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate into the esophagus. d. Once the needle is at the predetermined depth, slowly administer the formulation. e. Withdraw the needle smoothly and return the mouse to its cage. f. Monitor the animal for any signs of distress post-administration.
Protocol 2: Serial Blood Sampling from Murine Models
This protocol details a method for collecting serial blood samples from a single mouse to generate a complete pharmacokinetic profile, which reduces inter-animal variability.
Materials:
-
Heparinized capillary tubes or Microvette® CB 300 tubes
-
Lancets (for submandibular bleeding)
-
Gauze pads
-
Microcentrifuge tubes
-
Anesthetic (e.g., isoflurane for terminal bleed)
-
Centrifuge
Procedure:
-
Pre-dose Sample (0 h): Prior to this compound administration, collect a baseline blood sample.
-
Post-dose Sampling: Collect approximately 30-50 µL of blood at specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood Collection Technique (Submandibular Vein): a. Firmly restrain the mouse. b. Puncture the submandibular vein with a sterile lancet. c. Collect the forming blood drop into a heparinized capillary tube. d. Apply gentle pressure with a gauze pad to the puncture site to stop the bleeding. e. Alternate sides for subsequent bleeds if possible.
-
Plasma Preparation: a. Transfer the collected blood into a pre-labeled microcentrifuge tube containing an anticoagulant (if not already in the collection tube). b. Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. c. Carefully collect the supernatant (plasma) and transfer it to a new, clean, labeled microcentrifuge tube. d. Store the plasma samples at -80°C until bioanalysis.
-
Terminal Bleed (Optional): At the final time point, a larger volume of blood can be collected via cardiac puncture under terminal anesthesia.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the bioanalytical method to quantify this compound concentrations in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Internal Standard (IS) - a structurally similar compound to this compound
-
Plasma samples, calibration standards, and quality control (QC) samples
Procedure:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples, standards, and QCs on ice. b. In a clean microcentrifuge tube, add a small volume of plasma (e.g., 20 µL). c. Add three to four volumes of cold acetonitrile containing the internal standard (e.g., 60-80 µL of ACN + IS) to precipitate the plasma proteins. d. Vortex the mixture for 1-2 minutes. e. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C. f. Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Chromatography: Develop a chromatographic method to separate this compound from endogenous plasma components. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) run on a gradient. b. Mass Spectrometry: Optimize the mass spectrometer parameters for this compound and the IS in positive or negative ionization mode. Use Selected Reaction Monitoring (SRM) for quantification, monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
-
Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards. b. Use a weighted linear regression to fit the calibration curve. c. Determine the concentration of this compound in the unknown plasma samples and QCs by interpolating their peak area ratios from the calibration curve. d. Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic analysis of this compound in mice.
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of the MmpL3 transporter.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Notes and Protocols: Acute vs. Chronic Infection Models for MSU-43085 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSU-43085 is an orally bioavailable small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) MmpL3 transporter.[1][2][3][4][5] MmpL3 is essential for the transport of trehalose monomycolate (TMM), a precursor for mycolic acids that are critical components of the mycobacterial cell wall.[5][6][7][8][9] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. Efficacy studies in murine models of tuberculosis have revealed a significant difference in the activity of this compound in acute versus chronic infection settings. Specifically, this compound demonstrated efficacy in an acute Mtb infection model but was found to be inactive in a chronic infection model.[1][3][4][10] This discrepancy is likely attributable to the compound's short in vivo half-life due to metabolism.[1][3][4]
These findings underscore the critical importance of selecting the appropriate infection model in preclinical studies for anti-tubercular drug candidates. This document provides detailed application notes on the use of acute and chronic Mtb infection models for evaluating compounds like this compound, along with comprehensive experimental protocols.
Data Presentation: this compound Efficacy in Murine Infection Models
The following table summarizes the key findings from in vivo efficacy studies of this compound.
| Parameter | Acute Infection Model | Chronic Infection Model | Reference |
| Mouse Strain | C57Bl/6 | C57Bl/6 | [10] |
| Mtb Strain | Erdman | Not Specified, likely Erdman or H37Rv | [1][10] |
| Infection Route | Low-dose aerosol | Low-dose aerosol | [10] |
| Initial Inoculum | ~200 CFUs/lung | ~50-100 CFUs/lung | [10] |
| Treatment Start | Day 1 post-infection | 4-6 weeks post-infection | [10] |
| Compound | This compound | This compound | [1][10] |
| Dose | 100-200 mg/kg, oral gavage | 100 mg/kg, oral gavage | [1][10] |
| Vehicle | Corn oil | Not specified, likely corn oil | [10] |
| Treatment Duration | 2 weeks | Not specified | [10] |
| Outcome | Active : Prevented Mtb growth | Inactive : No reduction in bacterial load | [1][3][4][10] |
| Control | Isoniazid (INH) at 25 mg/kg | Not specified | [10] |
Mandatory Visualizations
MmpL3 Transporter Mechanism of Action
Caption: Mechanism of the MmpL3 transporter and inhibition by this compound.
Experimental Workflow: Acute vs. Chronic Infection Models
Caption: Workflow comparing acute and chronic Mtb infection models for drug efficacy testing.
Experimental Protocols
Protocol 1: Acute Mycobacterium tuberculosis Infection Model in Mice
This protocol is designed to evaluate the efficacy of a test compound administered shortly after infection, targeting rapidly replicating bacteria.
Materials:
-
C57Bl/6 mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis Erdman strain
-
Middlebrook 7H9 broth with ADC supplement and 0.05% Tween 80
-
Middlebrook 7H11 agar with OADC supplement
-
Aerosol infection chamber (e.g., Glas-Col Inhalation Exposure System)
-
Test compound (this compound)
-
Vehicle (e.g., Corn oil)
-
Positive control (e.g., Isoniazid)
-
Oral gavage needles
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Tissue homogenizer
-
Standard laboratory and BSL-3 safety equipment
Procedure:
-
Preparation of Mtb Inoculum:
-
Culture Mtb Erdman strain in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).
-
Wash the bacterial cells with PBS containing 0.05% Tween 80.
-
Resuspend the pellet in sterile PBS and adjust the concentration to deliver a low dose of approximately 50-200 CFU per mouse via the aerosol chamber. This requires prior calibration of the aerosol exposure system.
-
-
Aerosol Infection:
-
Place C57Bl/6 mice into the aerosol infection chamber.
-
Generate the Mtb aerosol according to the manufacturer's protocol to achieve a low-dose infection.
-
One day post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial load (CFU) implanted in the lungs.
-
-
Treatment Regimen:
-
Beginning on day 1 post-infection, randomize the remaining mice into treatment groups (n=5-10 per group):
-
Group 1: Vehicle control (e.g., corn oil)
-
Group 2: this compound (e.g., 200 mg/kg)
-
Group 3: Positive control (e.g., Isoniazid at 25 mg/kg)
-
-
Prepare fresh formulations of the compounds daily.
-
Administer treatments once daily via oral gavage for 2 weeks.
-
Monitor mice daily for any signs of toxicity or distress.
-
-
Endpoint Analysis (Bacterial Load Determination):
-
At the end of the 2-week treatment period, euthanize all mice.
-
Aseptically remove the lungs and place them in sterile PBS.
-
Homogenize the lung tissue using a mechanical homogenizer.
-
Prepare 10-fold serial dilutions of the lung homogenates in PBS with 0.05% Tween 80.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per lung.
-
-
Data Analysis:
-
Convert CFU counts to log10 values.
-
Compare the mean log10 CFU of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test). A statistically significant reduction in CFU indicates compound efficacy.
-
Protocol 2: Chronic Mycobacterium tuberculosis Infection Model in Mice
This protocol evaluates the efficacy of a test compound against an established, persistent Mtb infection characterized by well-formed granulomas and a more complex immune response.
Procedure:
-
Preparation of Mtb Inoculum and Aerosol Infection:
-
Follow steps 1 and 2 from Protocol 1 to establish a low-dose aerosol infection (~50-100 CFU) in C57Bl/6 mice.
-
-
Establishment of Chronic Infection:
-
House the infected mice under BSL-3 conditions for 4 to 6 weeks without treatment. This allows the infection to progress to a chronic state, characterized by a stable bacterial load and organized granulomatous lesions in the lungs.
-
-
Treatment Regimen:
-
After the 4-6 week establishment period, randomize mice into treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 100 mg/kg)
-
Group 3: Positive control (e.g., Isoniazid/Rifampin combination)
-
-
Administer treatments once daily via oral gavage for a specified duration (e.g., 4 weeks).
-
Monitor mice daily.
-
-
Endpoint Analysis:
-
Determine the bacterial load (CFU) in the lungs as described in Protocol 1, step 4.
-
(Optional) The spleen can also be harvested to assess bacterial dissemination.
-
(Optional) A portion of the lung can be fixed in formalin for histopathological analysis to evaluate changes in granuloma structure and inflammation.
-
Data Analysis:
-
Analyze the CFU data as described in Protocol 1, step 5. Compare the bacterial load in treated groups to the vehicle control group at the end of the treatment period.
-
Conclusion
The differential efficacy of this compound in acute versus chronic Mtb infection models highlights the necessity of using both models for a comprehensive preclinical evaluation of new anti-tubercular drug candidates. The acute model is valuable for initial proof-of-concept studies to demonstrate in vivo activity against replicating bacteria. However, the chronic model more closely mimics human tuberculosis and is essential for evaluating a compound's ability to sterilize established lesions and overcome potential pharmacokinetic and pharmacodynamic challenges, such as poor penetration into granulomas or a short half-life. The protocols provided herein offer a standardized framework for conducting these critical efficacy studies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Intracellular Activity of MSU-43085
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSU-43085 is a potent, orally active inhibitor of the Mycobacterium tuberculosis (Mtb) protein MmpL3.[1][2] MmpL3 is an essential transporter responsible for flipping mycolic acids, a critical component of the mycobacterial cell wall, across the inner membrane.[2][3] Inhibition of MmpL3 leads to bacterial death, making it a key target for novel anti-tuberculosis therapeutics.[2][3] Since Mtb is a facultative intracellular pathogen that primarily resides within host macrophages, quantifying the intracellular activity of inhibitors like this compound is crucial for preclinical development.[4] This document provides detailed protocols for measuring the intracellular efficacy, target engagement, and accumulation of this compound.
Mechanism of Action
This compound exerts its antibacterial effect by directly inhibiting the MmpL3 transporter in mycobacteria. This disrupts the mycolic acid transport pathway, preventing the formation of the outer membrane and leading to bacterial cell death.
Caption: Mechanism of this compound action within an infected macrophage.
Quantitative Data Summary
This compound has demonstrated potent activity against various mycobacterial species, both in axenic culture and within infected macrophages.[2][3][5]
| Parameter | Organism | Value | Reference |
| In Vitro EC50 | M. tuberculosis (Mtb) | 120 nM | [5] |
| Intracellular EC50 | M. tuberculosis (Mtb) | 134 nM | [5] |
| In Vitro MIC | M. abscessus (MAB) | 2.9 µM | [3] |
| In Vitro MIC | M. avium (MAC) | 23 µM | [3] |
| Intramacrophage MIC (>90% inhibition) | M. abscessus (MAB) | 186 µM | [3] |
| Intramacrophage MIC (>90% inhibition) | M. avium (MAC) | 47 µM | [3] |
Experimental Protocols
Three key experimental procedures are outlined below to provide a comprehensive assessment of this compound's intracellular activity.
Protocol 1: Intracellular Efficacy via Macrophage Infection Model
This protocol determines the efficacy of this compound against mycobacteria residing within macrophages by quantifying the reduction in bacterial viability.
Caption: Workflow for the intracellular mycobacterial growth inhibition assay.
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW264.7, THP-1) in DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 5 x 10⁴ macrophages per well in a 96-well tissue culture plate. For THP-1 cells, differentiate into a macrophage phenotype by adding 100 nM Phorbol 12-myristate 13-acetate (PMA) and incubating for 48-72 hours.
-
Bacterial Preparation: Grow mycobacteria (e.g., Mtb H37Rv) in 7H9 broth supplemented with OADC to mid-log phase. Disperse bacterial clumps by passing the culture through a 27-gauge needle 10 times. Measure the optical density (OD₆₀₀) and adjust the concentration for the desired multiplicity of infection (MOI).
-
Infection: Remove the culture medium from the macrophages and infect with the bacterial suspension at an MOI of 1-10 (bacteria-to-macrophage ratio) in serum-free medium.
-
Phagocytosis: Centrifuge the plate at 1000 rpm for 5 minutes to synchronize infection and incubate for 4 hours at 37°C to allow phagocytosis.
-
Removal of Extracellular Bacteria: Aspirate the medium and wash the cells three times with warm PBS or incubate with 200 µg/mL amikacin for 1 hour to kill extracellular bacteria, followed by three PBS washes.[4]
-
Compound Treatment: Add fresh culture medium containing a serial dilution of this compound (e.g., from 10 µM to 1 nM) to the infected cells. Include a vehicle control (DMSO) and a positive control (e.g., Rifampicin).
-
Incubation: Incubate the plates for 4 days at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: Aspirate the medium and lyse the macrophages by adding 100 µL of 0.1% sodium dodecyl sulfate (SDS) or sterile water to each well and incubating for 10 minutes at room temperature.
-
Plating for CFU: Serially dilute the lysate in PBS + 0.05% Tween 80. Spot 10 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with OADC.
-
Quantification: Incubate the plates at 37°C for 3-4 weeks until colonies are visible. Count the colonies to determine the CFU per well. Plot the CFU against the drug concentration and determine the EC50/EC90 values using a non-linear regression model.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[6] Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This protocol adapts CETSA for confirming this compound engagement with MmpL3 in intracellular mycobacteria.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Prepare Infected Cells: Prepare a large batch of infected macrophages as described in Protocol 1 (steps 1-5).
-
Compound Treatment: Treat the infected cells with a saturating concentration of this compound (e.g., 10x EC50) or vehicle (DMSO) for 2 hours at 37°C.
-
Cell Harvest: Harvest the cells by gentle scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Fractionation: Separate the soluble proteins from the aggregated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant.
-
Analysis: Analyze the amount of soluble MmpL3 remaining in the supernatant for each temperature point using a specific anti-MmpL3 antibody via Western Blot.
-
Data Interpretation: Quantify the band intensities from the Western Blot. Plot the percentage of soluble MmpL3 relative to the non-heated control against temperature for both the this compound-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the treated sample confirms target engagement.
Protocol 3: LC-MS/MS for Quantifying Intracellular Compound Accumulation
This protocol measures the concentration of this compound within macrophages to understand its cell penetration properties and establish a relationship between intracellular concentration and efficacy.
Caption: Workflow for LC-MS/MS quantification of intracellular this compound.
Methodology:
-
Cell Seeding: Seed macrophages in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 1 x 10⁶ cells/well). Prepare a parallel plate for cell counting.
-
Compound Treatment: Treat the cells with this compound at a concentration relevant to its EC50 (e.g., 1 µM) for a specified time (e.g., 4 hours) at 37°C.
-
Washing: Quickly aspirate the medium and wash the cell monolayer three times with ice-cold PBS to stop compound transport and remove extracellular compound.
-
Cell Lysis and Extraction: Add 500 µL of ice-cold extraction solvent (e.g., 80:20 Acetonitrile:Water) containing a known concentration of a suitable internal standard (a structurally similar molecule not present in the sample) to each well. Scrape the cells and collect the lysate.
-
Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The system should be optimized for the detection and fragmentation of this compound.
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into lysate from untreated cells. Calculate the concentration of this compound in the samples by comparing its peak area relative to the internal standard against the standard curve.
-
Cellular Concentration Calculation: In the parallel plate, trypsinize and count the cells to determine the average number of cells per well. Assuming a cell volume (e.g., ~2 picoliters for a macrophage), calculate the intracellular concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming MSU-43085 short half-life in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MmpL3 inhibitor, MSU-43085. The information provided addresses common challenges, with a focus on overcoming its short in vivo half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) protein MmpL3 (Mycobacterial membrane protein Large 3)[1][2]. MmpL3 is an essential transporter protein responsible for translocating trehalose monomycolate (TMM), a key precursor for mycolic acids, across the mycobacterial inner membrane. By inhibiting MmpL3, this compound disrupts the formation of the mycobacterial cell wall, leading to bacterial death[3][4].
Q2: I'm observing potent in vitro activity with this compound, but it's not effective in my chronic mouse model of tuberculosis. Why is this happening?
A2: This is a known issue with this compound. The compound exhibits potent activity in acute Mtb infection models but is less effective in chronic models[1][5][6]. This discrepancy is attributed to its short half-life in vivo, which is a result of rapid metabolism[1][2][6]. In a chronic infection model, a sustained therapeutic exposure is necessary to clear the bacterial load, which is difficult to achieve with a compound that is quickly cleared from the body.
Q3: What is known about the metabolic instability of this compound?
A3: Pharmacokinetic and metabolite identification studies have confirmed that this compound undergoes in vivo metabolism, leading to its short half-life in mice[1][2][6]. While the specific metabolic pathways and resulting metabolites for this compound are not detailed in publicly available literature, benzimidazole-containing compounds are known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes.
Q4: How can I overcome the short in vivo half-life of this compound in my experiments?
A4: There are several strategies you can employ:
-
High Dosing: Studies have shown that high doses (e.g., 100-200 mg/kg) of this compound can saturate the clearance processes, leading to higher plasma concentrations and enabling efficacy in acute infection models[1][5][6].
-
Medicinal Chemistry Approaches: If you have the capability, you can consider synthesizing analogs of this compound with improved metabolic stability. Common strategies for benzimidazole-containing compounds include:
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism.
-
Introducing electron-withdrawing groups: This can reduce the susceptibility of the aromatic rings to oxidative metabolism.
-
Blocking metabolic sites: Introducing bulky groups at or near metabolic hotspots can sterically hinder enzyme access.
-
-
Formulation Strategies: Utilizing advanced formulation techniques can help maintain therapeutic concentrations for a longer duration. This could include encapsulation in nanoparticles, liposomes, or the use of sustained-release depots.
Q5: Are there any known analogs of this compound with better pharmacokinetic properties?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent efficacy in vivo | Short half-life of this compound leading to sub-therapeutic exposure between doses. | Increase dosing frequency or consider a continuous delivery method if feasible. High-dose intermittent therapy (e.g., 100-200 mg/kg) has been shown to be effective in acute models by saturating clearance mechanisms[1][5][6]. |
| High variability in plasma concentrations between animals | Differences in individual metabolic rates. Formulation not optimal for consistent absorption. | Ensure a homogenous and stable formulation. Consider using a vehicle that improves solubility and absorption. Increase the number of animals per group to improve statistical power. |
| Compound appears to be inactive in chronic infection models | Rapid clearance prevents sustained pressure on the bacterial population, allowing for regrowth between doses. | For proof-of-concept studies in chronic models, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls). The primary recommendation is to explore the use of analogs with improved metabolic stability or advanced formulations for sustained release. |
Data Presentation
Table 1: In Vitro Activity of this compound and Related MmpL3 Inhibitors
| Compound | Target | Mtb EC50 (µM) | M. abscessus MIC50 (µM) | M. avium MIC50 (µM) |
| This compound | MmpL3 | ~0.12 | 6.25 | Not Reported |
| MSU-43165 | MmpL3 | Not Reported | Not Reported | Not Reported |
| MSU-43170 | MmpL3 | Not Reported | Not Reported | Not Reported |
| SQ109 | MmpL3 | 0.12 - 0.78 | Not Reported | Not Reported |
| NITD-304 | MmpL3 | Potent | Potent | Potent |
| NITD-349 | MmpL3 | Potent | Potent | Potent |
Data for this compound and related compounds are from Williams et al. (2023)[1]. Data for SQ109 and NITD compounds are from various sources[4][7][8][9]. "Potent" indicates high activity as reported in the literature without specific values provided in the snippets.
Table 2: Comparative Pharmacokinetic Parameters of MmpL3 Inhibitors (Mouse Model)
| Compound | Half-life (t1/2) | Key Observation |
| This compound | Short | Subject to in vivo metabolism[1][2][6]. |
| SQ109 | Favorable | Accumulates in lung tissue[10][11]. |
| NITD-304 | Promising | Good oral bioavailability and efficacy in mouse models[9]. |
| NITD-349 | Promising | Good oral bioavailability and efficacy in mouse models[9]. |
This table provides a qualitative comparison based on the available literature. Specific half-life values for this compound are not publicly available.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes (General Protocol)
This protocol provides a general framework for assessing the metabolic stability of a compound like this compound.
1. Materials:
-
Test compound (this compound)
-
Liver microsomes (human, mouse, or rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound and control compounds to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the assay.
Protocol 2: Snapshot Pharmacokinetic Study in a Mouse Model of Tuberculosis (General Protocol)
This protocol outlines a general procedure for an initial assessment of the in vivo pharmacokinetics of a test compound.
1. Animals:
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Female C57BL/6 mice (or other appropriate strain for TB models)
-
Infect mice with M. tuberculosis via aerosol route to establish an infection (optional, depending on the study's aim).
2. Dosing and Sample Collection:
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Formulate this compound in a suitable vehicle (e.g., corn oil).
-
Administer a single dose of the compound to the mice via oral gavage (e.g., 100 mg/kg).
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples from a small cohort of mice at each time point via an appropriate method (e.g., submandibular or saphenous vein).
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Process the blood to obtain plasma and store at -80°C until analysis.
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At the final time point, euthanize the animals and collect tissues of interest (e.g., lungs, liver, spleen).
3. Sample Analysis:
-
Extract the drug from the plasma and tissue homogenates.
-
Quantify the concentration of the parent drug using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the plasma concentration versus time to generate a pharmacokinetic profile.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
If enough time points are collected in the elimination phase, an estimate of the elimination half-life can be calculated.
Mandatory Visualizations
Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Why is MSU-43085 inactive in chronic TB models?
This technical support center provides troubleshooting guidance and frequently asked questions regarding the experimental use of MSU-43085, a novel MmpL3 inhibitor. Our aim is to help researchers and drug development professionals understand its differential activity in various tuberculosis infection models.
Frequently Asked Questions (FAQs)
Q1: We are observing potent activity of this compound in our in vitro assays and acute TB infection models, but it shows no efficacy in our chronic infection models. Is this an expected outcome?
A1: Yes, this is a documented finding. This compound, a potent inhibitor of the essential mycolic acid flippase MmpL3 in Mycobacterium tuberculosis (Mtb), has demonstrated efficacy in acute murine models of TB infection but lacks activity in chronic models.[1][2][3][4] This discrepancy is a key characteristic of this compound and is attributed to its pharmacokinetic profile rather than a change in the drug's mechanism of action.
Q2: What is the underlying reason for the inactivity of this compound in chronic TB models?
A2: The primary reason for the lack of efficacy in chronic TB models is the rapid in vivo metabolism of this compound, which results in a short half-life.[1][2][3][4] Pharmacokinetic studies have shown that while the compound is orally bioavailable, it is cleared too quickly to maintain a therapeutic concentration sufficient to impact the bacterial load in a well-established, chronic infection.[1][2][3][4] In contrast, during an acute infection, the bacterial burden is lower and the host immune response is still developing, allowing the transient exposure to the drug to have a measurable effect.[4]
Q3: How does the metabolism of this compound affect its mechanism of action?
A3: The metabolism of this compound does not alter its mechanism of action, which is the inhibition of MmpL3.[1][2][3][4] The issue is one of pharmacokinetics, not pharmacodynamics. The rapid clearance prevents the drug from reaching and sustaining a high enough concentration at the site of infection to effectively inhibit MmpL3 in the context of a chronic infection.
Troubleshooting Guide
Issue: Inconsistent results with this compound in in vivo studies.
If you are experiencing variable results with this compound in your animal models, consider the following factors:
-
Infection Model: The efficacy of this compound is highly dependent on the type of infection model used. Ensure you are using the appropriate model for your research question, and be aware of the expected outcome in each.
-
Dosing and Formulation: High doses (e.g., 100-200 mg/kg) have been used in studies to saturate clearance processes and achieve some efficacy in acute models.[2][3][4] The vehicle used for administration can also impact bioavailability.
-
Timing of Treatment: The timing of treatment initiation is critical. Efficacy is observed when treatment begins shortly after infection (acute model), but not when initiated after the infection has become established (chronic model).
Data Summary
The following tables summarize the key quantitative data regarding this compound's activity and pharmacokinetic properties.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Assay/Model | Metric | Result | Reference |
| In Vitro Mtb Growth | EC50 | 120 nM | [5] |
| Intracellular Mtb Growth | EC50 | 134 nM | [6] |
| Acute Murine TB Model | Efficacy | Active | [1][2][3][4] |
| Chronic Murine TB Model | Efficacy | Inactive | [1][2][3][4] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Significance | Reference |
| Oral Bioavailability | Yes | Can be administered orally | [1][2][3][4] |
| Half-life | Short | Rapidly cleared from the body | [1][2][3][4] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the literature.
Acute Murine TB Infection Model
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Animal Model: C57BL/6 mice are commonly used.
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Infection: Mice are infected via a low-dose aerosol with approximately 200 colony-forming units (CFUs) of M. tuberculosis Erdman strain.[4]
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Treatment: Treatment is initiated shortly after infection (e.g., the next day) and continues daily for a period of two weeks.[4]
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Drug Administration: this compound is administered by oral gavage, typically at a high dose (e.g., 200 mg/kg) in a vehicle such as corn oil.[4]
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Outcome Measurement: At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs is quantified by plating lung homogenates and counting CFUs.[4]
Chronic Murine TB Infection Model
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Animal Model: C57BL/6 or BALB/c mice are suitable.
-
Infection: Mice are infected via aerosol with M. tuberculosis as in the acute model.
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Incubation Period: A key difference is that the infection is allowed to establish and become chronic over a period of several weeks (e.g., 4-6 weeks) before treatment is initiated.[7]
-
Treatment: Treatment with this compound is administered daily by oral gavage.
-
Outcome Measurement: Bacterial load in the lungs and spleen is measured at various time points during and after treatment to assess the drug's ability to reduce the bacterial burden.
Visualizations
The following diagrams illustrate the key concepts discussed.
Caption: Pharmacokinetic pathway of this compound leading to differential in vivo efficacy.
Caption: Comparison of acute and chronic TB infection model workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. doaj.org [doaj.org]
- 4. journals.asm.org [journals.asm.org]
- 5. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Mechanistic Modeling of Mycobacterium tuberculosis Infection in Murine Models for Drug and Vaccine Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting MSU-43085 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSU-43085, focusing on issues related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of this compound when preparing my aqueous working solutions. What should I do?
A1: this compound has been reported to have moderate solubility in aqueous solutions at neutral pH.[1][2] If you are encountering solubility issues, consider the following troubleshooting steps:
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Prepare a high-concentration stock solution in an organic solvent. this compound is soluble in DMSO at 10 mM.[3] We recommend preparing a 10 mM stock solution in DMSO and then diluting it to your desired final concentration in your aqueous experimental medium.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system. For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
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Adjust the pH of your aqueous solution. The solubility of this compound is reported to be higher at a lower pH.[1][2] If your experimental conditions permit, acidifying the buffer may improve solubility.
-
Use sonication or gentle warming. Brief sonication or warming of the solution (e.g., to 37°C) can aid in the dissolution of the compound. However, be cautious about the thermal stability of this compound and your other experimental components.
-
Consider the use of a surfactant or co-solvent. In some cases, a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent can help to maintain the solubility of hydrophobic compounds in aqueous media.
Q2: What is the reported solubility of this compound in different conditions?
A2: The solubility of this compound has been characterized under several conditions. This data is summarized in the table below.
| Solvent/Buffer | pH | Reported Solubility | Reference |
| Phosphate Buffer Saline (PBS) | 7.4 | >50 to >300 µM | [1][2] |
| Phosphate Buffer Saline (PBS) | 2.0 | >300 µM | [1][2] |
| Dimethyl Sulfoxide (DMSO) | N/A | 10 mM | [3] |
| Corn Oil | N/A | Formulation for in vivo dosing | [1][2] |
Q3: How should I prepare a stock solution of this compound?
A3: Based on its reported solubility, the recommended method for preparing a stock solution of this compound is to use an organic solvent. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (MW: 342.26 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the this compound: Carefully weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.34226 mg of this compound.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.
Troubleshooting Workflow
If you are still experiencing issues with this compound solubility after following the recommendations above, the following workflow diagram may help you to identify the source of the problem and find a solution.
Caption: A workflow for troubleshooting this compound insolubility.
Mechanism of Action: MmpL3 Inhibition
This compound is an inhibitor of the Mycobacterium tuberculosis MmpL3 protein.[1][3][4][5][6][7] MmpL3 is a mycolic acid flippase, which is an essential component of the mycobacterial cell wall synthesis pathway. The diagram below illustrates the role of MmpL3 and the inhibitory action of this compound.
Caption: Inhibition of MmpL3 by this compound disrupts cell wall synthesis.
References
- 1. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
Technical Support Center: Optimizing MSU-43085 Dosage for In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MSU-43085 in in vivo efficacy studies. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) protein MmpL3.[1][2][3][4] MmpL3 is a critical transporter protein responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of mycobacteria.[5][6][7][8] Mycolic acids are essential components of the mycobacterial cell wall, providing a crucial protective barrier. By inhibiting MmpL3, this compound disrupts the transport of these essential building blocks, leading to cell death.[9]
Q2: What is the recommended starting dose for in vivo efficacy studies with this compound?
Based on published studies, a high dose of 100 mg/kg has been shown to be effective in an acute murine model of Mtb infection.[1][3][4] However, the optimal dose for your specific model and experimental conditions may vary. It is recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose.
Q3: How should I formulate this compound for oral administration in mice?
This compound has been successfully formulated in corn oil for oral gavage administration in mice.[10][11] As this compound is a poorly water-soluble compound, using an oil-based vehicle is a suitable approach. For poorly soluble drugs, other options like nanocrystal formulations or self-emulsifying drug delivery systems (SEDDS) can also be considered to improve bioavailability.[12][13]
Q4: Why was this compound effective in an acute but not a chronic murine TB infection model?
Published data indicates that this compound has a short half-life in vivo due to rapid metabolism.[1][2][3][4][10][11] In an acute infection model, the rapid bactericidal effect of a high dose may be sufficient to show efficacy. However, in a chronic infection model, the short half-life may prevent the compound from maintaining a therapeutic concentration long enough to effectively clear the more established bacterial population.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in efficacy between animals in the same dose group. | - Inconsistent formulation or dosing.- Animal-to-animal variation in drug metabolism. | - Ensure the formulation is homogenous before each administration.- Use precise oral gavage techniques.- Increase the number of animals per group to improve statistical power. |
| Lack of efficacy at the recommended dose. | - Suboptimal pharmacokinetic properties in your animal model.- Insufficient dosing frequency.- The chosen animal model is not suitable. | - Perform a pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your specific mouse strain.- Increase the dosing frequency (e.g., twice daily) to maintain therapeutic drug levels.- Consider using a different infection model or mouse strain. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - The administered dose is above the maximum tolerated dose (MTD).- Vehicle toxicity. | - Conduct a dose-escalation study to determine the MTD in your animal model.- Include a vehicle-only control group to assess any adverse effects of the formulation. |
| Difficulty in achieving a consistent formulation. | - Precipitation of the compound in the vehicle. | - Gently warm the corn oil vehicle before dissolving this compound.- Prepare the formulation fresh before each use.- Use a homogenizer to ensure a uniform suspension. |
Experimental Protocols
In Vivo Efficacy Study in an Acute Murine TB Model
This protocol is a synthesized example based on common practices for this type of study.
1. Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old.[11]
2. Infection:
-
Infect mice via aerosol with Mycobacterium tuberculosis H37Rv to deliver approximately 100-200 colony-forming units (CFU) to the lungs.[14][15]
-
Confirm bacterial load in a subset of mice 24 hours post-infection.
3. Formulation of this compound:
-
Prepare a suspension of this compound in sterile corn oil.
-
For a 100 mg/kg dose, a 10 mg/mL suspension is typically used, with a dosing volume of 10 µL/g of body weight.
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
4. Dosing:
-
Begin treatment one day post-infection.
-
Administer this compound or vehicle control (corn oil) daily via oral gavage for a predetermined duration (e.g., 4 weeks).
-
Monitor animal weight and clinical signs daily.
5. Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs and spleen aseptically.
-
Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks and enumerate CFU.
-
Compare the bacterial load in the treated groups to the vehicle control group.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Organism | Assay | Value |
| M. tuberculosis | EC50 | 120 nM |
| M. abscessus | MIC | 2.9 µM |
| M. avium | MIC | 23 µM |
| Data sourced from Probechem Biochemicals and other publications.[11][16] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data for Illustrative Purposes)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 50 | 800 | 1 | 2400 | 2.5 |
| 100 | 1500 | 1 | 4800 | 2.8 |
| 200 | 2800 | 2 | 9600 | 3.1 |
| Note: This table presents hypothetical data to illustrate how pharmacokinetic data for this compound could be structured. Actual values would need to be determined experimentally. |
Visualizations
Caption: MmpL3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. doaj.org [doaj.org]
- 2. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. MmpL3 inhibitors as antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of murine TB infection model. [bio-protocol.org]
- 16. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]
MSU-43085 metabolic stability and degradation pathways
Disclaimer: Information regarding "MSU-43085" is not available in the public domain. The following content is a generalized template based on common inquiries in metabolic stability and degradation pathway studies. The data and pathways presented are illustrative and should be replaced with compound-specific experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound in human liver microsomes?
A1: The metabolic stability of a compound in human liver microsomes (HLM) is typically determined by its in vitro half-life (t½) and intrinsic clearance (CLint). Without experimental data for this compound, we recommend performing a microsomal stability assay. The results will allow you to classify the compound (e.g., low, moderate, or high clearance).
Q2: My calculated intrinsic clearance for this compound seems unusually high. What could be the cause?
A2: Several factors could contribute to unexpectedly high intrinsic clearance:
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Microsomal Protein Concentration: Ensure the protein concentration used was not too low, which can lead to rapid substrate depletion.
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Compound Binding: Non-specific binding to the incubation vessel can reduce the available compound concentration, artificially inflating clearance values. Including a control with no NADPH can help assess this.
-
Cofactor Stability: Ensure the NADPH regenerating system was freshly prepared and active throughout the incubation.
-
Analytical Interference: Matrix effects in LC-MS/MS analysis can suppress the signal of the parent compound, mimicking rapid degradation. Check for ion suppression or enhancement.
Q3: Are there any known reactive metabolites of this compound?
A3: The formation of reactive metabolites is a key safety concern. To assess this for this compound, a glutathione (GSH) trapping assay is recommended. The presence of GSH adducts would indicate the formation of electrophilic reactive metabolites that could potentially lead to toxicity.
Troubleshooting Guides
Issue 1: High Variability in Microsomal Stability Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Microsome Inactivation | Thaw microsomes on ice immediately before use and avoid repeated freeze-thaw cycles. |
| Temperature Fluctuations | Ensure the incubator maintains a stable 37°C throughout the experiment. |
| Edge Effects in Plates | Avoid using the outer wells of a 96-well plate, or fill them with buffer to create a humidity barrier. |
Issue 2: Difficulty Identifying Metabolites in LC-MS/MS
| Potential Cause | Troubleshooting Step |
| Low Metabolite Abundance | Concentrate the sample post-incubation. Increase the incubation time or microsomal protein concentration. |
| Ionization Suppression | Dilute the sample or perform a sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components. |
| Incorrect MS Scan Mode | Use a combination of precursor ion scanning, neutral loss scanning, and product ion scanning to search for expected metabolic modifications. |
| Unstable Metabolites | Check for the presence of glucuronide or sulfate conjugates that may be unstable. Consider sample preparation methods that preserve these conjugates. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Prepare Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
-
Incubation Setup:
-
In a 96-well plate, pre-warm the phosphate buffer, microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM) at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Include a negative control incubation without the NADPH regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining percentage of this compound at each time point relative to the 0-minute time point.
-
Plot the natural log of the percent remaining versus time. The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
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Calculate intrinsic clearance (CLint) = (k / [microsomal protein]) * (mg protein/g liver) * (g liver/kg body weight).
-
Visualizations
Caption: Workflow for determining in vitro metabolic stability.
Caption: Potential Phase I and Phase II metabolic pathways.
Technical Support Center: MSU-43085 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of MSU-43085.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low and variable exposure. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is likely due to two primary factors: its moderate aqueous solubility and, more significantly, its rapid in vivo metabolism.[1][2][3][4] The compound has been shown to have a short half-life in mice due to metabolic clearance.[1][2][3][4] While its solubility is moderate at neutral pH, it increases at acidic pH, suggesting that dissolution in the stomach may be better than in the intestine.[4] However, if the compound precipitates out of solution as it moves to the higher pH of the intestines, absorption can be limited. The primary challenge remains its metabolic instability.[1][2][3][4]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: Given the specific challenges of this compound, a dual approach targeting both solubility and metabolic stability is recommended.
-
To address moderate solubility:
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Particle Size Reduction: Creating nanosuspensions can increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Formulating this compound in an amorphous state with a polymer carrier can enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can help solubilize the compound in the gastrointestinal tract and may also offer a pathway to bypass first-pass metabolism through lymphatic absorption.[5]
-
-
To address rapid metabolism:
-
Formulation Strategies: Encapsulating the drug in lipid-based or polymeric systems can shield it from metabolic enzymes in the gut and liver.
-
Structural Modification (for medicinal chemists): While beyond the scope of formulation, strategies like deuteration or blocking metabolically labile sites on the heterocyclic structure can be long-term solutions to improve metabolic stability.
-
Q3: Which formulation strategy has the highest potential for this compound?
A3: A combination strategy is often most effective. For this compound, developing an amorphous solid dispersion or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) is highly promising. ASDs directly address the solubility limitation, a key factor for absorption.[6] SEDDS can improve solubility and potentially reduce first-pass metabolism by promoting lymphatic uptake.[5] The choice between these will depend on the specific experimental context and desired pharmacokinetic profile.
Q4: Are there any analytical considerations I should be aware of when working with these formulations?
A4: Yes. When working with amorphous solid dispersions, it is crucial to characterize the solid state using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the absence of crystallinity. For nanosuspensions, particle size and zeta potential should be monitored to ensure stability. For all formulations, in vitro dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids) are essential to predict in vivo performance.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Neutral pH Buffers
Root Cause: Moderate intrinsic solubility of the crystalline form of this compound.
Troubleshooting Strategies:
| Strategy | Description | Key Experimental Considerations |
| Nanosuspension | Reduce particle size to the sub-micron range to increase surface area and dissolution velocity. | Use wet media milling or high-pressure homogenization. Screen different stabilizers (e.g., HPMC, Tween 80) to prevent particle aggregation. |
| Amorphous Solid Dispersion (ASD) | Disperse this compound at a molecular level within a polymer matrix to prevent crystallization and enhance solubility. | Screen various polymers (e.g., PVP, HPMC-AS) and drug loadings. Use spray drying or hot-melt extrusion for preparation. |
| pH Adjustment | While this compound is more soluble at acidic pH, this is not a viable formulation strategy for systemic delivery. However, it is a key factor to consider in dissolution testing. | Use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) in dissolution assays to mimic physiological changes. |
Issue 2: Short In Vivo Half-Life and Rapid Clearance of this compound
Root Cause: Extensive first-pass metabolism.[1][2][3][4]
Troubleshooting Strategies:
| Strategy | Description | Key Experimental Considerations |
| Self-Emulsifying Drug Delivery System (SEDDS) | Dissolve this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the GI tract. | Screen different oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor, Tween), and co-solvents for their ability to solubilize the drug and form a stable emulsion. |
| Polymeric Nanoparticles | Encapsulate this compound within a polymer matrix to protect it from metabolic enzymes. | Select biodegradable polymers like PLGA. The formulation can be optimized for particle size and drug loading to control the release profile. |
| Inhibition of Metabolic Enzymes (Experimental) | Co-administer a known inhibitor of the cytochrome P450 enzymes responsible for this compound metabolism. | This is a non-formulation approach primarily for mechanistic studies to confirm metabolism as the cause of low bioavailability. Requires careful selection of a specific and safe enzyme inhibitor. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in methanol to form a clear solution. A common starting drug-to-polymer ratio is 1:3 (w/w).
-
Set the parameters on a lab-scale spray dryer. Typical starting conditions are an inlet temperature of 100-120°C, a solution feed rate of 5 mL/min, and an atomizing air flow rate of 500 L/hr.
-
Pump the solution through the nozzle of the spray dryer.
-
The solvent rapidly evaporates in the drying chamber, forming a fine powder of the amorphous solid dispersion.
-
Collect the dried powder from the cyclone separator.
-
Characterize the resulting powder for drug loading, solid-state properties (XRPD, DSC), and dissolution enhancement.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, Capryol 90 (oil), Kolliphor RH 40 (surfactant), Transcutol HP (co-solvent).
-
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.
-
Formulation: Prepare different ratios of the selected oil, surfactant, and co-solvent. For example, start with a formulation of 30% Capryol 90, 50% Kolliphor RH 40, and 20% Transcutol HP.
-
Add this compound to the excipient mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be required.
-
Self-Emulsification Test: Add 1 mL of the formulation to 500 mL of distilled water in a glass beaker with gentle stirring.
-
Visually observe the spontaneity of emulsification and the appearance of the resulting emulsion.
-
Characterize the optimal formulation for droplet size, zeta potential, and drug release upon dispersion.
-
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Key barriers to this compound oral bioavailability.
References
- 1. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions [mdpi.com]
Addressing MSU-43085 off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSU-43085, a potent inhibitor of Mycobacterium tuberculosis (Mtb) MmpL3. This guide focuses on addressing potential off-target effects and ensuring the successful application of this compound in your experiments.
Troubleshooting Guide: Investigating Potential Off-Target Effects
Researchers using this compound may encounter unexpected experimental outcomes. This guide provides a structured approach to troubleshoot potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death or Reduced Viability in Mammalian Cells | Cytotoxicity unrelated to MmpL3 inhibition. | 1. Perform a dose-response cytotoxicity assay in your specific cell line. 2. Compare the cytotoxic concentration (CC50) to the effective concentration against Mtb (EC50). A high therapeutic index (CC50/EC50) suggests on-target activity. 3. Include positive and negative controls for cytotoxicity. |
| Alterations in Cellular Respiration or Mitochondrial Function | Potential disruption of the proton motive force (PMF), a known off-target effect of some MmpL3 inhibitors. | 1. Measure mitochondrial membrane potential using a fluorescent probe (e.g., JC-1, TMRM). 2. Assess cellular oxygen consumption rates (OCR) using extracellular flux analysis. 3. Compare results with a known PMF uncoupler (e.g., CCCP) as a positive control. |
| Variable or Inconsistent Anti-mycobacterial Activity | "Target drift" in synthesized analogs or off-target effects that confound the primary mechanism of action. | 1. Confirm the identity and purity of your this compound compound via analytical methods (e.g., LC-MS, NMR). 2. Use a strain of Mtb with a known resistance mutation in mmpL3 to confirm on-target activity. This compound should show significantly reduced potency against such a strain.[1] |
| Unexplained Changes in Gene or Protein Expression | Off-target kinase inhibition or other unforeseen interactions with cellular signaling pathways. | 1. Perform a broad-spectrum kinase inhibitor profiling assay. 2. Utilize transcriptomic (RNA-seq) or proteomic analysis to identify differentially expressed genes or proteins upon this compound treatment. 3. Pathway analysis of the results may reveal unexpected cellular responses. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Mycobacterium tuberculosis MmpL3 protein.[1][2][3][4][5][6][7] MmpL3 is an essential inner membrane transporter responsible for flipping mycolic acid precursors from the cytoplasm to the periplasm, a critical step in the biosynthesis of the mycobacterial cell wall.[8][9]
Q2: Are there any known off-target effects of this compound?
A2: Specific off-target effects for this compound have not been extensively documented in publicly available literature. However, it is reported to have low cytotoxicity against mammalian cells and is well-tolerated in mice.[1][10] Some other MmpL3 inhibitors have been shown to disrupt the proton motive force (PMF) in mycobacteria.[3][11] Researchers should consider this as a potential, though unconfirmed, off-target effect.
Q3: My this compound is showing lower than expected potency against M. tuberculosis. What could be the issue?
A3: Lower than expected potency could be due to several factors:
-
Compound Integrity: Verify the purity and concentration of your this compound stock.
-
Experimental Conditions: Ensure optimal culture conditions for your M. tuberculosis strain.
-
Resistance: The M. tuberculosis strain you are using may have pre-existing mutations in the mmpL3 gene. It is recommended to sequence the mmpL3 gene of your strain if you suspect resistance.
-
Off-Target Effects: In rare cases, off-target effects in the host cell (for intracellular assays) could interfere with compound efficacy.
Q4: How can I be sure that the effects I'm seeing are due to MmpL3 inhibition and not an off-target effect?
A4: To confirm on-target activity, you can perform the following experiments:
-
Use a Resistant Mutant: As mentioned, test the activity of this compound on an M. tuberculosis strain with a known MmpL3 mutation that confers resistance. A significant increase in the minimum inhibitory concentration (MIC) would confirm on-target activity.[1]
-
Lipid Profile Analysis: Inhibition of MmpL3 leads to the accumulation of trehalose monomycolate (TMM) and a decrease in trehalose dimycolate (TDM).[7] Analyzing the lipid profile of treated mycobacteria can provide evidence of on-target MmpL3 inhibition.
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay
This protocol outlines a standard method to assess the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2, A549, or primary macrophages).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 100 µM down to 0.1 µM.
-
Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and a positive control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle, or positive control.
-
Incubate the plate for a period relevant to your main experiments (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: MmpL3 On-Target Validation Using a Resistant Mutant
This protocol describes how to confirm that the anti-mycobacterial activity of this compound is MmpL3-dependent.
Materials:
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Wild-type (WT) M. tuberculosis strain
-
M. tuberculosis strain with a known resistance-conferring mutation in mmpL3
-
7H9 broth supplemented with OADC and Tween 80
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This compound stock solution
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96-well microplates
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Resazurin-based cell viability reagent
-
Plate reader
Procedure:
-
Prepare a mid-log phase culture of both the WT and the mmpL3 mutant M. tuberculosis strains.
-
Dilute the bacterial cultures to the appropriate starting inoculum for a microplate-based MIC assay.
-
Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.
-
Inoculate the wells containing the this compound dilutions with either the WT or the mmpL3 mutant strain. Include no-drug controls for both strains.
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Incubate the plates at 37°C for 7-14 days.
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Add the resazurin reagent to all wells and incubate for an additional 24 hours.
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Determine the MIC for both strains, defined as the lowest concentration of this compound that prevents a color change from blue to pink.
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A significant fold-increase in the MIC for the mutant strain compared to the WT strain confirms that this compound targets MmpL3.
Visualizing Key Concepts
Caption: Mechanism of this compound action on MmpL3.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors: A Promising Approach to Combat Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of MSU-43085 Resistant Mtb Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the development of Mycobacterium tuberculosis (Mtb) strains resistant to MSU-43085.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of Mycobacterium tuberculosis (Mtb).[1][2] It targets the essential mycolic acid flippase MmpL3, a protein crucial for transporting trehalose monomycolates (TMM) across the inner membrane, a vital step in the synthesis of the mycobacterial cell wall.[3][4][5] By inhibiting MmpL3, this compound disrupts cell wall formation, leading to bacterial death.[2][3]
Q2: What is the primary mechanism of resistance to MmpL3 inhibitors like this compound?
A2: The primary mechanism of resistance to MmpL3 inhibitors is the acquisition of mutations within the mmpL3 gene itself.[3][4] These mutations can alter the protein structure, preventing the inhibitor from binding effectively while still allowing the protein to perform its essential function.[3] Studies have shown that successive exposure to MmpL3 inhibitors can lead to the accumulation of multiple mutations in mmpL3, conferring higher levels of resistance.[3]
Q3: What is the expected frequency of spontaneous resistance to MmpL3 inhibitors?
A3: The frequency of resistance (FoR) to MmpL3 inhibitors generally ranges from 10⁻⁷ to 10⁻⁹, though this can vary between different mycobacterial species.[4]
Q4: Is this compound active against multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mtb strains?
A4: Yes, this compound has demonstrated activity against drug-resistant Mtb strains.[1] As it targets a novel pathway not affected by mutations conferring resistance to current first- and second-line drugs, it is a promising candidate for the treatment of drug-resistant tuberculosis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various mycobacterial species.
Table 1: In Vitro Efficacy of this compound against Mycobacterium tuberculosis
| Parameter | Value | Reference Strain(s) |
| EC₅₀ (in vitro) | 120 nM | M. tuberculosis |
| EC₅₀ (intracellular) | 134 nM | M. tuberculosis |
Data sourced from Probechem Biochemicals.[1]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Nontuberculous Mycobacteria (NTM)
| Species | MIC (µM) |
| M. abscessus | 2.9 |
| M. avium complex | 23 |
Data sourced from Probechem Biochemicals.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard MABA protocols for Mtb.[6][7][8][9]
Materials:
-
Mtb culture (e.g., H37Rv) in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Parafilm
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include drug-free control wells.
-
Prepare an inoculum of Mtb from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Seal the plate with parafilm and incubate at 37°C for 5-7 days.
-
After the initial incubation, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well. Re-incubate for 24 hours.
-
If the control well turns from blue to pink (indicating bacterial growth), add the Alamar Blue mixture to all wells.
-
Incubate for an additional 24 hours and record the results.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[6]
Protocol 2: Generation of Spontaneous this compound Resistant Mtb Mutants
This protocol is a generalized procedure for selecting spontaneous resistant mutants.[1][10]
Materials:
-
Mtb culture (e.g., H37Rv)
-
Middlebrook 7H10 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
This compound stock solution
-
Sterile saline with 0.05% Tween 80
Procedure:
-
Grow a large population of Mtb (~10⁹ to 10¹⁰ CFUs) in 7H9 broth to late-log phase.
-
Prepare 7H10 agar plates containing this compound at concentrations of 2x, 4x, 8x, and 16x the predetermined MIC. Also, prepare drug-free control plates.
-
Harvest the bacterial cells by centrifugation, wash twice with sterile saline-Tween 80, and resuspend in a small volume of saline-Tween 80.
-
Plate the concentrated bacterial suspension onto the this compound-containing plates and the drug-free control plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Monitor the plates for the appearance of colonies on the drug-containing plates.
-
Isolate individual resistant colonies and sub-culture them on fresh drug-containing agar to confirm resistance.
-
Perform MIC testing on the confirmed resistant isolates to determine the fold-increase in resistance.
-
For characterization, perform whole-genome sequencing on the resistant isolates to identify mutations in the mmpL3 gene or other potential resistance-conferring genes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in control wells during MIC assay | 1. Inoculum density too low.2. Inactive bacterial culture.3. Contamination. | 1. Ensure inoculum is prepared to the correct McFarland standard.2. Use a fresh, actively growing culture.3. Check for contamination by plating on nutrient agar. |
| Inconsistent MIC results | 1. Inaccurate drug dilutions.2. Variation in inoculum size.3. Subjective interpretation of color change. | 1. Prepare fresh drug dilutions for each experiment. Use calibrated pipettes.2. Standardize the inoculum preparation procedure.3. Use a spectrophotometer to read the absorbance for a more quantitative result. |
| No resistant colonies obtained | 1. Insufficient number of bacteria plated.2. This compound concentration too high.3. Low spontaneous mutation frequency. | 1. Ensure a high-density inoculum is used (at least 10⁹ CFUs).2. Use a range of drug concentrations, starting from just above the MIC.3. Increase the number of plates and the total number of bacteria screened. |
| Contamination on resistance selection plates | 1. Non-sterile technique.2. Contaminated reagents or media. | 1. Strictly adhere to aseptic techniques.2. Use sterile, pre-tested media and reagents. |
| Confirmed resistant mutants have no mutations in mmpL3 | 1. Novel resistance mechanism.2. Efflux pump upregulation.3. Drug inactivation. | 1. Perform whole-genome sequencing to identify mutations in other genes.2. Investigate the expression levels of known efflux pumps.3. Conduct biochemical assays to test for drug modification. |
Visualizations
Caption: Experimental workflow for MIC determination and development of resistant Mtb strains.
Caption: Mechanism of action of this compound and the development of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. brieflands.com [brieflands.com]
- 10. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying the HC2099 scaffold to improve drug-like properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of the HC2099 scaffold to improve its drug-like properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the HC2099 scaffold?
A1: The HC2099 scaffold and its analogs are known inhibitors of the Mycobacterium tuberculosis MmpL3 (Mycobacterial Membrane Protein Large 3). MmpL3 is an essential inner membrane transporter responsible for translocating trehalose monomycolate (TMM), a crucial precursor for mycolic acid biosynthesis, from the cytoplasm to the periplasm.[1][2] Inhibition of MmpL3 disrupts the TMM transport pathway, leading to the accumulation of TMM in the cytoplasm and preventing the formation of the mycobacterial outer membrane, which ultimately results in bacterial cell death.[1][3]
Q2: My HC2099 analog shows potent activity against Mtb in vitro, but has no effect in a whole-cell assay. What could be the issue?
A2: Several factors could contribute to this discrepancy:
-
Poor Permeability: The unique and complex cell wall of Mycobacterium tuberculosis can be a significant barrier to compound entry. Your analog may not be able to effectively penetrate the cell wall to reach its target, MmpL3.
-
Efflux Pumps: The compound might be a substrate for mycobacterial efflux pumps, which actively transport it out of the cell, preventing it from reaching a therapeutic concentration.[4]
-
Compound Instability: The analog could be unstable in the assay medium, degrading before it can exert its effect.
Q3: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for my HC2099 analog. How can I troubleshoot this?
A3: Inconsistent MIC values can arise from several experimental variables:
-
Compound Solubility: Poor aqueous solubility can lead to precipitation of the compound in the assay medium, resulting in variable effective concentrations. It is crucial to ensure your compound is fully dissolved.[5]
-
Inoculum Variability: Ensure that the bacterial inoculum is standardized for each experiment, as variations in the starting cell density can significantly impact MIC values.[5]
-
Assay Conditions: Factors such as media composition, incubation time, and the final concentration of solvents like DMSO can influence the outcome. Standardize these parameters across all experiments.[5]
Q4: How can I confirm that my HC2099 analog is directly targeting MmpL3 and not exerting off-target effects?
A4: Confirming direct target engagement is a critical step. Here are some approaches:
-
Resistant Mutant Profiling: Generate and sequence spontaneous resistant mutants. Mutations conferring resistance to your analog that map to the mmpL3 gene strongly suggest direct interaction.[3] Many known MmpL3 inhibitors have resistance mutations located in the transmembrane domain, which forms the inhibitor binding pocket.[1][6]
-
TMM Accumulation Assay: Treat M. tuberculosis with your compound and analyze the lipid profile. A hallmark of MmpL3 inhibition is the accumulation of its substrate, TMM, and a reduction in its downstream product, trehalose dimycolate (TDM).[5]
-
Fluorescent Probe Displacement Assay: This competitive binding assay uses a fluorescent probe known to bind MmpL3. The ability of your unlabeled compound to displace the probe, measured by a decrease in fluorescence, indicates direct binding to the same site.[1]
-
Proton Motive Force (PMF) Disruption Assay: Some compounds can indirectly inhibit MmpL3 by dissipating the proton motive force across the bacterial membrane.[7] It is important to test for PMF disruption to distinguish direct MmpL3 inhibition from indirect effects.[5]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
-
Problem: My HC2099 analog precipitates out of solution during in vitro assays.
-
Possible Causes & Solutions:
-
Suboptimal Solvent: While DMSO is commonly used, ensure the final concentration in your assay medium is low (typically <1%) to avoid solvent-induced precipitation.
-
pH-Dependent Solubility: The solubility of your compound may be pH-dependent. Test the solubility at different pH values relevant to your experimental conditions. For example, some HC2099 analogs show increased solubility at a lower pH.[8]
-
Salt Form: Consider synthesizing a salt form of your compound (e.g., hydrochloride salt) to potentially improve aqueous solubility.
-
Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amine) to the scaffold through medicinal chemistry efforts to enhance hydrophilicity.
-
Issue 2: High Metabolic Instability
-
Problem: My HC2099 analog is rapidly degraded in liver microsome stability assays.
-
Possible Causes & Solutions:
-
Metabolically Labile Sites: Identify potential sites of metabolism on your scaffold. Common metabolic reactions include oxidation, reduction, and hydrolysis.
-
Blocking Metabolic Sites: Introduce chemical modifications at the labile sites to block metabolism. For example, replacing a metabolically susceptible hydrogen atom with a fluorine atom or a methyl group can improve stability.
-
Scaffold Hopping: Consider replacing a metabolically unstable part of the scaffold with a more stable bioisostere.[9]
-
Issue 3: Off-Target Cytotoxicity
-
Problem: My HC2099 analog shows potent anti-mycobacterial activity but is also toxic to mammalian cells.
-
Possible Causes & Solutions:
-
Lack of Selectivity: The compound may be interacting with unintended targets in mammalian cells.[10]
-
Screening for Off-Targets: Perform a broad panel of off-target screening assays to identify potential interactions with human proteins.[8]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to identify structural features that contribute to cytotoxicity. The goal is to separate the desired anti-mycobacterial activity from the unwanted cytotoxic effects.
-
Data Presentation
Table 1: Drug-Like Properties of HC2099 and Selected Analogs
| Compound | Kinetic Solubility at pH 7.4 (µM) | Kinetic Solubility at pH 2.0 (µM) | Microsomal Stability (% remaining after 30 min) |
| HC2099 | 178 | >300 | 71 |
| MSU-43085 | >300 | >300 | 85 |
| MSU-43165 | >50 | >300 | 75 |
| MSU-43170 | >50 | >300 | 65 |
Data sourced from references[8][11].
Experimental Protocols
Kinetic Aqueous Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound, which is suitable for early-stage drug discovery.[3][5]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add an aliquot of each DMSO dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates compound precipitation.[1]
-
Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet the precipitate. Collect the supernatant and quantify the concentration of the dissolved compound using LC-MS/MS or HPLC-UV against a standard curve.[5]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate of metabolism of a compound by liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[4][12]
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).[2]
-
Prepare a stock solution of the test compound (e.g., 1 mM in acetonitrile or DMSO).
-
Prepare a solution of liver microsomes (e.g., human, rat, or mouse) in the buffer. Keep on ice.[2]
-
Prepare a solution of the NADPH regenerating system (cofactor for P450 enzymes).[2]
-
-
Incubation Setup:
-
In a 96-well plate, add the buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[2]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[4]
Visualizations
Caption: Mechanism of MmpL3 inhibition by the HC2099 scaffold.
Caption: Workflow for modifying the HC2099 scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Head-to-Head Comparison of Novel Anti-Tuberculosis Agents: MSU-43085 vs. SQ109
A Detailed Efficacy and Mechanistic Analysis for Researchers and Drug Developers
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action. Among the promising new targets is the essential mycolic acid transporter MmpL3. This guide provides a comprehensive comparison of two prominent MmpL3 inhibitors: MSU-43085, a newer developmental compound, and SQ109, a more clinically advanced agent.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | SQ109 |
| Target | MmpL3 | MmpL3 (primary), potential other targets |
| In Vitro Potency (Mtb) | EC50 = 120 nM[1][2] | MIC range = 0.16 - 0.78 µg/ml (approx. 484 - 2360 nM)[3][4] |
| Intracellular Activity | Potent growth inhibition of intracellular Mtb (EC50 = 134 nM)[1] | Kills Mtb inside macrophages at levels equivalent to isoniazid[3] |
| Activity Against Drug-Resistant Mtb | Active against drug-resistant strains[1] | Active against MDR and XDR strains[3] |
| In Vivo Efficacy | Active in an acute murine TB infection model[5][6][7][8] | Efficacious in both acute and chronic mouse models of TB[3][4] |
| Development Stage | Preclinical[5][6] | Phase II clinical trials completed[3] |
In-Depth Efficacy Analysis
This compound has demonstrated notable potency in preclinical studies. It is reported to be approximately 10-fold more potent in vitro than SQ109.[1][2] Both compounds are effective against intracellular Mtb, a crucial feature for a successful anti-TB drug, as the bacterium can reside and replicate within host macrophages.
SQ109 has a broader characterization profile due to its more advanced developmental stage. It exhibits bactericidal activity at its minimum inhibitory concentration (MIC) and has a low spontaneous mutation rate for resistance, which is a significant advantage in preventing the emergence of drug-resistant strains.[3] Furthermore, SQ109 has shown synergistic effects when combined with existing first-line TB drugs like isoniazid and rifampin, as well as with other new drug candidates like bedaquiline.[3][4][9]
In animal models, both drugs have shown efficacy. This compound was effective in an acute murine TB infection model.[5][6][8] However, it lacked activity in a chronic infection model, which was attributed to its short in vivo half-life due to metabolism.[5][6] SQ109 has demonstrated efficacy in both screening and chronic mouse models of TB.[3] When substituted for ethambutol in a combination therapy regimen with rifampin and isoniazid, SQ109 led to a significantly lower bacterial load in the lungs of mice after 8 weeks of treatment.[4]
Mechanism of Action: Targeting the MmpL3 Transporter
Both this compound and SQ109 exert their primary antimycobacterial effect by inhibiting MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is a crucial transporter responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are essential components of the unique and impermeable outer membrane of Mycobacterium tuberculosis. By inhibiting MmpL3, these drugs disrupt the mycolic acid biosynthetic pathway, leading to a compromised cell wall and ultimately, bacterial death.[9]
While MmpL3 is the primary target for both, SQ109 is suggested to have additional mechanisms of action, including the inhibition of quinone biosynthesis and a reduction in ATP synthesis.[9] Some studies also indicate that SQ109 can modulate the host immune response by promoting a pro-inflammatory M1 macrophage polarization.[10]
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard measure of a drug's in vitro potency. A common method is the microplate Alamar blue assay (MABA).
-
Preparation of Drug Plates: The compounds (this compound or SQ109) are serially diluted in a 96-well microplate.
-
Inoculum Preparation: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured to mid-log phase and then diluted to a standard concentration.
-
Inoculation: The bacterial suspension is added to each well of the drug-containing microplate. Control wells (no drug) are included.
-
Incubation: The plates are incubated at 37°C for a defined period (e.g., 7 days).
-
Addition of Indicator Dye: A viability indicator, such as Alamar blue, is added to each well.
-
Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
In Vivo Efficacy in a Murine TB Infection Model (Acute Model)
Animal models are critical for evaluating a drug's efficacy in a living organism.
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment Initiation: Treatment with the drug (e.g., this compound at a specified dose) or a vehicle control begins one day after infection.
-
Dosing: The drug is administered daily via oral gavage for a set duration (e.g., 4 weeks).
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.
-
Bacterial Load Determination: The organs are homogenized, and serial dilutions of the homogenates are plated on selective agar (e.g., Middlebrook 7H11).
-
CFU Counting: After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ. Efficacy is measured by the reduction in CFU in treated mice compared to the control group.
References
- 1. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. doaj.org [doaj.org]
- 9. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to MmpL3 Inhibitors: MSU-43085 and NITD-304
Introduction to MmpL3: A Key Target in Tuberculosis Drug Development
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis (Mtb), the primary causative agent of tuberculosis (TB). MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for mycolic acids, from the cytoplasm to the periplasmic space. Mycolic acids are major components of the unique and impermeable mycobacterial cell wall. The inhibition of MmpL3 disrupts this transport, leading to the accumulation of TMM, cessation of cell wall biosynthesis, and ultimately, bacterial death. This essential role makes MmpL3 a highly attractive target for the development of new anti-tubercular drugs, especially in the face of rising multidrug resistance.
This guide provides a detailed comparison of two potent MmpL3 inhibitors: MSU-43085 and NITD-304, alongside other relevant compounds. It aims to offer researchers, scientists, and drug development professionals an objective overview supported by experimental data.
Mechanism of Action of MmpL3 Inhibitors
MmpL3 inhibitors function by obstructing the transport of TMM across the mycobacterial inner membrane. This is a critical step in the formation of the outer membrane. The transport activity of MmpL3, a member of the Resistance-Nodulation-Cell Division (RND) superfamily, is dependent on the proton motive force (PMF). There are two proposed mechanisms by which inhibitors can act on MmpL3:
-
Direct Inhibition: Many inhibitors are believed to bind directly to a pocket in the MmpL3 protein, inducing a conformational change that disrupts its transport function. This direct interaction has been supported by the identification of resistance-conferring mutations within the mmpL3 gene.
-
PMF Dissipation: Some MmpL3 inhibitors, including the well-studied compound SQ109, have been shown to dissipate the transmembrane electrochemical proton gradient. This collapse of the PMF indirectly halts the energy-dependent transport activity of MmpL3.
The inhibition of MmpL3 leads to a characteristic accumulation of TMM within the cell and a reduction in key cell wall components like trehalose dimycolate (TDM) and mycolated arabinogalactan peptidoglycan (mAGP).
Comparative Performance Data
The following tables summarize the quantitative data for this compound, NITD-304, and other notable MmpL3 inhibitors.
Table 1: In Vitro and Intracellular Potency
| Compound | Target | Mtb H37Rv EC50/MIC | Intracellular Mtb EC50 | M. abscessus MIC | M. avium MIC | Reference |
| This compound | MmpL3 | 120 nM | 134 nM | 2.9 µM | 23 µM | |
| NITD-304 | MmpL3 | 20 nM (MIC) | Similar to INH | - | - | |
| NITD-349 | MmpL3 | 30 nM (MIC) | - | - | - | |
| SQ109 | MmpL3 | ~1.2 µM | - | - | - |
EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.
A Comparative Analysis of MSU-43085 and Amikacin for the Treatment of Mycobacterium abscessus Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel MmpL3 inhibitor, MSU-43085, and the established aminoglycoside antibiotic, amikacin, in their efficacy against Mycobacterium abscessus (MAB). This document synthesizes available preclinical data to aid in the evaluation of these two compounds for further research and development.
Executive Summary
Mycobacterium abscessus is a notoriously difficult-to-treat pathogen due to its intrinsic resistance to many antibiotics. Amikacin is a cornerstone of current treatment regimens, but its efficacy is often limited by toxicity and the emergence of resistance. This compound, a novel inhibitor of the essential mycolic acid transporter MmpL3, presents a promising new therapeutic strategy. This guide provides a side-by-side comparison of their mechanisms of action, in vitro efficacy, and the available, albeit limited, data on their activity in more complex models.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and amikacin against M. abscessus. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent investigations.
Table 1: In Vitro Efficacy against M. abscessus
| Compound | Target | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | MmpL3 | Not Reported | Not Reported | 2.9 µM (~1.0 µg/mL) |
| Amikacin | 30S Ribosomal Subunit | 2 | 32 | 0.5 - 128 |
Note: The MIC for this compound is reported from a single study and is presented in µM, with an approximate conversion to µg/mL for comparative purposes. Amikacin data represents a range compiled from multiple studies and reflects the variability in susceptibility among clinical isolates.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. For M. abscessus, this is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
M. abscessus isolates are grown on a suitable solid medium, such as Middlebrook 7H11 agar, and incubated at 30°C for 5-7 days.
-
A suspension of the bacterial culture is prepared in a suitable broth, like cation-adjusted Mueller-Hinton broth, and its turbidity is adjusted to match a 0.5 McFarland standard.
2. Preparation of Antimicrobial Solutions:
-
Stock solutions of the antimicrobial agents (this compound or amikacin) are prepared in an appropriate solvent.
-
Serial twofold dilutions of the antimicrobials are made in a 96-well microtiter plate containing broth to achieve the desired concentration range.
3. Inoculation and Incubation:
-
The prepared bacterial inoculum is further diluted and added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 105 CFU/mL.
-
The plates are incubated at a temperature and for a duration suitable for the growth of M. abscessus, typically 3-5 days.
4. Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
For amikacin, CLSI provides breakpoints to categorize isolates as susceptible, intermediate, or resistant. For novel compounds like this compound, such breakpoints are yet to be established.
Mandatory Visualization
The following diagrams illustrate the mechanisms of action of this compound and amikacin.
Mechanism of Action of this compound
Caption: this compound inhibits the MmpL3 transporter, blocking mycolic acid transport.
Mechanism of Action of Amikacin
Caption: Amikacin binds to the 30S ribosomal subunit, inhibiting protein synthesis.
MSU-43085: A Novel MmpL3 Inhibitor for Drug-Resistant Mycobacterium tuberculosis
A comparative guide for researchers and drug development professionals on the validation of MSU-43085, a promising new agent against drug-resistant Mycobacterium tuberculosis (Mtb) strains.
The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) pose a significant threat to global health. This necessitates the urgent development of novel therapeutics with new mechanisms of action. This compound, a potent inhibitor of the essential mycobacterial membrane protein MmpL3, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with current and emerging treatments for drug-resistant Mtb, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Mycolic Acid Flippase MmpL3
This compound exerts its bactericidal effect by inhibiting MmpL3, a crucial transporter responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane of Mtb.[1][2] Mycolic acids are essential components of the unique and impermeable mycobacterial cell wall. By blocking MmpL3, this compound disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, cell death. This mechanism is distinct from many current anti-TB drugs, making it effective against strains that have developed resistance to other agents.
Caption: Mechanism of action of this compound in M. tuberculosis.
Comparative Performance Analysis
This compound has demonstrated potent activity against drug-susceptible and drug-resistant Mtb strains. The following tables summarize its in vitro efficacy in comparison to other MmpL3 inhibitors and key drugs used in the treatment of drug-resistant tuberculosis.
Table 1: In Vitro Activity of MmpL3 Inhibitors against M. tuberculosis
| Compound | Target | EC50 against drug-susceptible Mtb (nM) |
| This compound | MmpL3 | 120 [2] |
| SQ109 | MmpL3 | ~1000 |
| NITD-304 | MmpL3 | 20-40 |
| NITD-349 | MmpL3 | 30-50 |
Table 2: Comparative MIC Values (μg/mL) against Drug-Resistant M. tuberculosis Strains
| Drug | Mechanism of Action | MIC Range against MDR-TB | MIC Range against XDR-TB |
| This compound | MmpL3 Inhibition | Active (specific MICs not yet published) [2] | Active (specific MICs not yet published) [2] |
| Bedaquiline | ATP synthase inhibition | 0.004 - 0.13[3] | 0.004 - 0.13[3] |
| Delamanid | Mycolic acid synthesis inhibition | 0.001 - 0.05[4] | 0.001 - 0.05[5] |
| Pretomanid | Mycolic acid synthesis & respiratory poisoning | 0.005 - 0.48 | 0.005 - 0.48 |
| Linezolid | Protein synthesis inhibition | <0.125 - 4[6] | <0.125 - 4[6] |
| Clofazimine | Respiratory chain & ion transporters | 0.125 - 1[7] | 0.25 - >1[7] |
MIC values can vary depending on the specific mutations present in the Mtb strains and the testing methodology.
Table 3: Cytotoxicity Profile
| Compound | CC50 on A549 cells (μM) | CC50 on HepG2 cells (μM) | CC50 on THP-1 cells (μM) |
| This compound | Low cytotoxicity (specific values not yet published) [1] | Low cytotoxicity (specific values not yet published) [1] | Low cytotoxicity (specific values not yet published) [1] |
| Bedaquiline | >10 | >10 | >10 |
| Delamanid | >100 | >100 | >100 |
| Pretomanid | >100 | >100 | >100 |
| Linezolid | >100 | >100 | >100 |
| Clofazimine | ~25 | ~25 | ~25 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of new anti-tubercular agents.
In Vitro Drug Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is fundamental to assessing a compound's potency. The BACTEC MGIT 960 system is a widely used automated method for rapid and reliable Mtb drug susceptibility testing.
Caption: Workflow for MIC determination using the MGIT 960 system.
Detailed Protocol for MGIT 960 Drug Susceptibility Testing:
-
Inoculum Preparation:
-
Culture Mtb isolates on Middlebrook 7H10 or 7H11 agar.
-
Prepare a suspension of the Mtb culture in sterile saline or Middlebrook 7H9 broth to match a 0.5 McFarland standard.
-
For the growth control, prepare a 1:100 dilution of this suspension.
-
-
Drug Preparation:
-
Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to achieve the desired final concentrations in the MGIT tubes.
-
-
Inoculation:
-
Add the appropriate volume of each drug dilution to sterile MGIT tubes.
-
Inoculate the drug-containing tubes and a drug-free growth control tube with the prepared Mtb suspension.
-
-
Incubation and Monitoring:
-
Place the inoculated tubes into the BACTEC MGIT 960 instrument.
-
The instrument automatically incubates the tubes at 37°C and monitors for an increase in fluorescence, which indicates bacterial growth, every 60 minutes.[8]
-
-
MIC Determination:
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, providing an indication of cell viability and cytotoxicity of a compound.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding:
-
Culture a mammalian cell line (e.g., A549, HepG2, or THP-1) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
In Vivo Efficacy in Murine Models
Murine models of tuberculosis are essential for evaluating the in vivo efficacy of new drug candidates. Both acute and chronic infection models are used to assess the bactericidal and sterilizing activity of a compound.
Caption: Workflow for acute and chronic murine models of tuberculosis.
Detailed Protocol for Murine Efficacy Studies:
-
Infection:
-
Infect mice (e.g., BALB/c or C57BL/6) with a low-dose aerosol of Mtb H37Rv.
-
-
Treatment:
-
Acute Model: Begin treatment one day post-infection and continue for 2-4 weeks. This model assesses the early bactericidal activity of the compound.
-
Chronic Model: Allow the infection to establish for 4-6 weeks before initiating treatment for 4-8 weeks. This model evaluates the sterilizing activity of the drug.[13]
-
Administer the test compound, comparators, and vehicle control to different groups of mice, typically via oral gavage.[14]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Homogenize the lungs (and spleen for the chronic model) and plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the bacterial load in each organ.
-
-
Data Analysis:
-
Compare the CFU counts in the treated groups to the vehicle control group to determine the reduction in bacterial load.
-
Conclusion
This compound represents a promising new class of anti-tubercular agents with a novel mechanism of action that is effective against drug-resistant strains of M. tuberculosis. Its potent in vitro activity and efficacy in acute infection models warrant further investigation and optimization to improve its pharmacokinetic properties for chronic infections. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers working to combat the global threat of drug-resistant tuberculosis.
References
- 1. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Bedaquiline for the treatment of multidrug-resistant tuberculosis: great promise or disappointment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. finddx.org [finddx.org]
- 9. Evaluation of MGIT 960 System for the Second-Line Drugs Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 11. Direct Drug Susceptibility Testing of Mycobacterium tuberculosis for Rapid Detection of Multidrug Resistance Using the Bactec MGIT 960 System: a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MSU-43085 vs. Clarithromycin for the Treatment of Nontuberculous Mycobacterial (NTM) Infections
Disclaimer: As of late 2025, "MSU-43085" does not appear in publicly available scientific literature. This guide has been constructed as a template to illustrate a rigorous comparison between the established antibiotic, clarithromycin, and a hypothetical new chemical entity, this compound. The data presented for this compound is illustrative and not based on experimental results.
Introduction
Nontuberculous mycobacterial (NTM) infections represent a growing global health concern, particularly in individuals with underlying lung conditions or compromised immune systems. Treatment regimens are often prolonged, complex, and challenged by increasing drug resistance. Clarithromycin, a macrolide antibiotic, is a cornerstone of therapy for many NTM infections, particularly those caused by Mycobacterium avium complex (MAC). However, its efficacy can be limited by resistance and patient intolerance. This guide provides a comparative overview of clarithromycin and a hypothetical novel compound, this compound, for the treatment of NTM infections, focusing on preclinical data.
Mechanism of Action
Clarithromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically the 23S rRNA component. This action inhibits the translocation of peptidyl-tRNA, thereby arresting protein synthesis. Resistance to clarithromycin in NTM typically arises from mutations in the rrl gene, which encodes for the 23S rRNA.
For the purpose of this guide, we will hypothesize that this compound is a novel bactericidal agent that targets the mycobacterial cell wall biosynthesis, a pathway distinct from that of macrolides. This would provide a significant advantage, particularly against macrolide-resistant strains.
Cross-Resistance Profile of MSU-43085 with Other Tuberculosis Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of MSU-43085, a novel MmpL3 inhibitor, with other anti-tuberculosis (TB) agents. The information is compiled from recent studies to assist researchers in understanding the resistance landscape of this promising compound.
Executive Summary
This compound is a potent, orally bioavailable inhibitor of the Mycobacterium tuberculosis (Mtb) MmpL3 protein, which is essential for mycolic acid transport and cell wall formation.[1][2][3][4][5] Studies indicate that this compound is active against drug-resistant strains of Mtb.[2] Its mechanism of action, targeting MmpL3, is distinct from many frontline TB drugs. Cross-resistance studies have primarily focused on mutants with altered mmpL3 genes. While comprehensive cross-resistance data with all major TB drugs is still emerging, existing information suggests that resistance to this compound is linked to its direct target, MmpL3. This is in contrast to the cross-resistance observed between drugs like bedaquiline and clofazimine, which is often mediated by mutations in the Rv0678 gene regulating the MmpL5 efflux pump.[6][7][8][9]
Comparative Analysis of In Vitro Activity
The following table summarizes the in vitro activity of this compound against M. tuberculosis and other non-tuberculous mycobacteria (NTM).
| Compound | Target | M. tuberculosis (Mtb) EC50 | M. abscessus (MAB) MIC | M. avium (MAC) MIC | Notes |
| This compound | MmpL3 | 120 nM | 2.9 µM | 23 µM | Potent against intracellular Mtb with an EC50 of 134 nM.[2] |
| SQ109 | MmpL3 | ~1.2 µM | - | - | Clinically studied MmpL3 inhibitor; this compound is ~10-fold more potent.[2] |
| NITD-304 | MmpL3 | ~24-40 nM | - | - | This compound is ~3- to 5-fold less potent.[2] |
| NITD-349 | MmpL3 | ~24-40 nM | - | - | This compound is ~3- to 5-fold less potent.[2] |
| Amikacin | Ribosomal Subunit | - | - | - | Standard-of-care for NTM; activity is comparable to this compound against MAB and MAC.[3] |
| Clarithromycin | Ribosomal Subunit | - | - | - | Standard-of-care for NTM; activity is comparable to this compound against MAB and MAC.[3] |
Cross-Resistance Profile
Studies have shown that this compound likely targets MmpL3, as suggested by cross-resistance studies against a mixed pool of mmpL3 mutants.[3] The frequency of resistance (FoR) to this compound was found to be concentration-dependent, a characteristic shared with other MmpL3 inhibitors.[3]
Notably, the mechanism of cross-resistance between bedaquiline and clofazimine involves the upregulation of the MmpL5 efflux pump due to mutations in its transcriptional regulator, Rv0678.[7][9][10] This mechanism is distinct from the target of this compound. Therefore, cross-resistance between this compound and bedaquiline or clofazimine via the Rv0678/MmpL5 pathway is not expected. However, direct experimental data on the activity of this compound against strains with defined bedaquiline or clofazimine resistance mutations is not yet extensively published.
The table below outlines the known resistance mechanisms for this compound and provides a comparison with bedaquiline and clofazimine.
| Drug | Primary Target | Known Resistance Mechanism(s) | Cross-Resistance Notes |
| This compound | MmpL3 | Mutations in the mmpL3 gene.[3] | Resistance is likely specific to other MmpL3 inhibitors. Not expected to be susceptible to MmpR5-regulated efflux.[3] |
| Bedaquiline | AtpE | Mutations in atpE, Rv0678, pepQ, and Rv1979c.[9] | Cross-resistance with clofazimine is common due to mutations in Rv0678 leading to upregulation of the MmpL5 efflux pump.[6][7][8][9] |
| Clofazimine | Undefined (Multiple) | Mutations in Rv0678.[8][9] | Cross-resistance with bedaquiline is common due to mutations in Rv0678.[6][7][8][9] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of cross-resistance studies. The following are key methodologies employed in the characterization of this compound.
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of anti-tubercular agents is the microplate Alamar Blue assay (MABA).
-
Preparation of Compounds: Test compounds are serially diluted in a 96-well microplate.
-
Inoculum Preparation: M. tuberculosis cultures are grown to a specific optical density and then diluted.
-
Incubation: The prepared bacterial inoculum is added to the wells containing the test compounds. Plates are incubated for a defined period.
-
Addition of Indicator Dye: A redox indicator, such as Alamar Blue or resazurin, is added to all wells.
-
Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Frequency of Resistance (FoR) Assay
This assay determines the rate at which resistant mutants arise in a bacterial population upon drug exposure.
-
Bacterial Culture: A large population of M. tuberculosis is grown to a high density.
-
Plating: Aliquots of the culture are plated on solid media (e.g., 7H10 agar) containing the test drug at concentrations that are multiples of the MIC (e.g., 2x, 8x, 16x MIC). Control plates without the drug are also inoculated to determine the total number of viable cells.
-
Incubation: Plates are incubated for 3-4 weeks to allow for the growth of resistant colonies.
-
Confirmation of Resistance: Colonies that grow on the drug-containing media are picked and re-cultured in liquid media with the same drug concentration to confirm resistance.
-
Calculation: The FoR is calculated by dividing the number of confirmed resistant colonies by the total number of bacteria initially plated.
Visualizing Pathways and Workflows
MmpL3 Inhibition Pathway
The following diagram illustrates the proposed mechanism of action for this compound, which involves the inhibition of the MmpL3 protein and the subsequent disruption of mycolic acid transport, a critical step in the formation of the mycobacterial cell wall.
Caption: Mechanism of MmpL3 inhibition by this compound.
Experimental Workflow for Resistance Characterization
This diagram outlines the typical workflow for characterizing the resistance profile of a new anti-tubercular compound like this compound.
Caption: Workflow for TB drug resistance characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cross-Resistance between Clofazimine and Bedaquiline through Upregulation of MmpL5 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-resistance between clofazimine and bedaquiline through upregulation of MmpL5 in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primary Clofazimine and Bedaquiline Resistance among Isolates from Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bedaquiline and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceportal.msf.org [scienceportal.msf.org]
A Comparative Analysis of MSU-43085 and First-Line Tuberculosis Therapy: In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel MmpL3 inhibitor, MSU-43085, against the standard first-line therapeutic regimen for tuberculosis (TB). This guide synthesizes available preclinical data to evaluate their relative in vivo efficacy.
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic agents with novel mechanisms of action.[1] this compound, an orally bioavailable inhibitor of the essential mycolic acid transporter MmpL3, has shown promise in preclinical studies.[1][2][3] This guide provides a direct comparison of the in vivo efficacy of this compound with the current standard of care, a multi-drug regimen consisting of isoniazid (INH), rifampin (RIF), pyrazinamide (PZA), and ethambutol (EMB), commonly referred to as HRZE.[4]
Quantitative Efficacy: A Head-to-Head Look
The following table summarizes the in vivo efficacy of this compound and the first-line HRZE regimen in acute murine models of tuberculosis. It is important to note that the data are derived from separate studies with variations in experimental design, which are detailed in the Experimental Protocols section.
| Parameter | This compound | First-Line Therapy (HRZE) |
| Animal Model | C57Bl/6 Mice | BALB/c Mice |
| Mtb Strain | Erdman | Erdman |
| Infection Model | Acute (treatment initiated post-infection) | Acute (treatment initiated 11 days post-infection) |
| Treatment Duration | 14 Days | 12 Days |
| Dosage | 200 mg/kg, daily, oral gavage | H: 10 mg/kg, R: 10 mg/kg, Z: 150 mg/kg, E: 100 mg/kg, daily, oral gavage |
| Initial Lung Bacterial Burden (log₁₀ CFU) | ~2.3 (approx. 200 CFUs)[1][5] | 6.59 ± 0.08[6] |
| Final Lung Bacterial Burden (log₁₀ CFU) | 1.3 (at limit of detection)[5] | 5.11 ± 0.12[6] |
| Log₁₀ CFU Reduction | ~1.0 | 1.48 |
| Reference | Williams et al., 2024[1][5][7] | Arbiv et al., 2025[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. The following outlines the key experimental protocols from the cited studies.
This compound In Vivo Efficacy Study
-
Animal Model: Female C57Bl/6 mice were used for this study.[1][5]
-
Infection: Mice were infected with Mycobacterium tuberculosis Erdman strain via a low-dose aerosol, resulting in an initial lung burden of approximately 200 colony-forming units (CFUs).[1][5]
-
Treatment: Treatment was initiated one day post-infection and continued daily for two weeks. This compound was administered via oral gavage at a dose of 200 mg/kg, formulated in corn oil. A control group received the vehicle (corn oil) only, and a positive control group received isoniazid (INH) at 25 mg/kg.[1][5]
-
Efficacy Evaluation: After 14 days of treatment, mice were euthanized, and the lungs were harvested. The lung homogenates were serially diluted and plated on 7H11 agar supplemented with OADC. CFU counts were determined after incubation to assess the bacterial load.[5] The study found that while the vehicle control group's lung bacterial burden grew to a median of 2.2 x 10⁴ CFUs/mL, the this compound treated group had a median lung bacterial burden at the limit of detection (20 CFUs).[5]
First-Line Therapy (HRZE) In Vivo Efficacy Study
-
Animal Model: Female BALB/c mice (6–8 weeks old) were utilized.[6]
-
Infection: A high-burden aerosol infection with Mycobacterium tuberculosis Erdman strain was established, with a target of 4 log₁₀ CFU in the lungs on day one post-infection.[6]
-
Treatment: Treatment was initiated 11 days post-infection. The HRZE regimen was administered daily by oral gavage with the following doses: isoniazid (10 mg/kg), rifampicin (10 mg/kg), pyrazinamide (150 mg/kg), and ethambutol (100 mg/kg).[6]
-
Efficacy Evaluation: The bacterial burden in the lungs was quantified at day 12 of treatment. Lung tissues were homogenized and plated for CFU enumeration. The HRZE regimen reduced the lung bacterial burden from a baseline of 6.59 ± 0.08 log₁₀ CFU to 5.11 ± 0.12 log₁₀ CFU.[6]
Visualizing the Pathways and Processes
To better understand the experimental design and the mechanisms of action, the following diagrams have been generated.
Caption: A generalized workflow for acute murine TB infection studies.
Caption: A simplified diagram of drug targets for this compound and HRZE.
Discussion and Conclusion
The available preclinical data suggests that this compound demonstrates significant in vivo activity against Mycobacterium tuberculosis in an acute infection model.[1][5] The compound effectively prevented the proliferation of Mtb in the lungs of C57Bl/6 mice over a 14-day period, resulting in an approximate 1-log₁₀ CFU reduction from the initial inoculum.[1][5] In comparison, the standard first-line HRZE regimen showed a 1.48 log₁₀ CFU reduction after 12 days in a high-burden BALB/c mouse model.[6]
While a direct comparison is limited by the differences in the experimental models (mouse strain, initial bacterial load, and treatment initiation time), both this compound and the HRZE regimen exhibit potent early bactericidal or bacteriostatic activity. The mechanism of action of this compound, targeting the novel MmpL3 transporter, is distinct from the multiple pathways targeted by the components of the HRZE regimen.[4][8][9][10] This presents a potential advantage for this compound in the context of drug-resistant TB.
It is critical to note that the efficacy of this compound was observed in an acute infection model, and other studies have indicated a lack of activity in a chronic infection model, likely due to a short in vivo half-life.[1][2] The HRZE regimen, conversely, is the cornerstone of a curative 6-month therapy for chronic TB.[4] Therefore, while this compound shows promise as a potent inhibitor of Mtb, further optimization of its pharmacokinetic properties will be necessary to translate its early bactericidal activity into a durable therapeutic effect comparable to the first-line regimen in a chronic setting. These findings underscore the potential of the MmpL3 inhibitor class and provide a rationale for continued investigation and development.
References
- 1. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the efficacy of HRZE-based regimens in a high-burden murine model: a back-translational assessment of rifamycins and moxifloxacin substitutions in tuberculosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validating MmpL3 as the Target of MSU-43085: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data validating Mycobacterial membrane protein Large 3 (MmpL3) as the target of the novel anti-tubercular agent MSU-43085. The performance of this compound is objectively compared with other notable MmpL3 inhibitors, supported by experimental evidence and detailed protocols.
MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis (M. tuberculosis), responsible for the export of trehalose monomycolate (TMM), a vital precursor for the mycobacterial cell wall.[1][2] Its critical role in cell wall biosynthesis has made it a significant target for the development of new anti-tuberculosis drugs.[1][3] this compound has emerged as a potent, orally bioavailable inhibitor of MmpL3, demonstrating significant activity against M. tuberculosis and other non-tuberculous mycobacteria (NTMs).[4]
Comparative Efficacy of MmpL3 Inhibitors
The potency of this compound has been evaluated against M. tuberculosis and NTMs, and compared with other well-characterized MmpL3 inhibitors such as SQ109, NITD-304, and NITD-349.
| Compound | Target | M. tuberculosis EC50 (nM)[4] | M. abscessus MIC (µM)[4] | M. avium complex MIC (µM)[4] | Intracellular M. tuberculosis EC50 (nM) |
| This compound | MmpL3 | 120 | 2.9 | 23 | 134 [4] |
| SQ109 | MmpL3 | ~1,200 | >16 µg/mL | - | - |
| NITD-304 | MmpL3 | 20[4] | - | - | - |
| NITD-349 | MmpL3 | 30[4] | - | - | - |
EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration. A lower value indicates higher potency.
This compound demonstrates approximately 10-fold higher potency than the clinically studied MmpL3 inhibitor SQ109 but is 3- to 5-fold less potent than NITD-304 and NITD-349 against M. tuberculosis in vitro.[4] Notably, this compound is also active against drug-resistant strains of M. tuberculosis.
Validating MmpL3 as the Target of this compound
The primary evidence validating MmpL3 as the direct target of this compound comes from the generation and characterization of drug-resistant mutants. This approach is a cornerstone for target identification and validation in anti-tubercular drug discovery.
Resistance Mutations in mmpL3
Spontaneous resistant mutants of M. tuberculosis selected for in the presence of this compound consistently harbor mutations in the mmpL3 gene.[5] This provides strong genetic evidence of target engagement. Furthermore, a mixed population of mmpL3 mutants has been shown to confer resistance to this compound, indicating that the inhibitory activity of this compound is directly mediated through its interaction with MmpL3.
The following table summarizes known mutations in the mmpL3 gene that confer resistance to various MmpL3 inhibitors. Many of these mutations are located within the transmembrane domains of the protein, which form the translocation channel for TMM and the binding pocket for inhibitors.[3][6]
| MmpL3 Mutation | Inhibitor(s) Conferring Resistance | Fold Increase in MIC |
| F255L | Multiple scaffolds | >4[7] |
| V285A | Spiral amines, SQ109 | >2[5] |
| L567P | Indolcarboxamides, Adamantyl ureas, Spiral amines, SQ109 | >2[5][8] |
| V646M | Multiple scaffolds | >4[7] |
| F644I | Multiple scaffolds | >4[7] |
| M649T | Spiral amines, SQ109 | >2[5] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the MmpL3 signaling pathway and the experimental workflow for validating MmpL3 as a drug target.
Caption: MmpL3 transports TMM across the inner membrane, a critical step in cell wall biosynthesis. This compound inhibits this process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MSU-43085 and its Structural Analogs as Potent Inhibitors of Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel anti-tubercular agent MSU-43085 and its structural analogs. It aims to offer an objective evaluation of their performance, supported by experimental data, to inform further research and development in the fight against tuberculosis (TB). This compound belongs to a series of compounds derived from the HC2099 scaffold and has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) by targeting the essential mycolic acid transporter MmpL3.
Executive Summary
This compound and its analogs represent a promising new class of MmpL3 inhibitors with potent activity against drug-susceptible and drug-resistant Mtb strains. This guide details their in vitro and intracellular efficacy, pharmacokinetic profiles, and mechanism of action. Comparative data with other known MmpL3 inhibitors are presented to contextualize their potential as preclinical candidates for TB therapy.
Data Presentation: Quantitative Comparison of MmpL3 Inhibitors
The following tables summarize the in vitro and intracellular activity, as well as the pharmacokinetic properties of this compound and its key structural analogs in comparison to other notable MmpL3 inhibitors.
Table 1: In Vitro and Intracellular Activity against M. tuberculosis
| Compound | In Vitro EC50 (nM)[1] | Intracellular EC50 (nM)[1] | Cytotoxicity (CC50 in Vero cells, µM) | Selectivity Index (CC50/Intracellular EC50) |
| This compound | 120 | 134 | >80 | >597 |
| MSU-43165 | 380 | 134 | >80 | >597 |
| MSU-43170 | 120 | 35 | >80 | >2285 |
| HC2099 (Parent) | ~7300 | <300 | >80 | >267 |
| SQ109 | ~1200 | Not Reported | Not Reported | Not Reported |
| NITD-304 | ~20 | Not Reported | Not Reported | Not Reported |
| NITD-349 | ~30 | Not Reported | Not Reported | Not Reported |
Table 2: In Vitro Activity against Other Mycobacterial Species
| Compound | M. abscessus (MIC, µM)[2] | M. avium (MIC, µM)[2] |
| This compound | 2.9 | 23 |
| Amikacin | Not Reported | Not Reported |
| Clarithromycin | Not Reported | Not Reported |
Table 3: Pharmacokinetic Properties
| Compound | Oral Bioavailability | Half-life | Microsomal Stability (% remaining after 30 min)[1] |
| This compound | Yes[3][4] | Short[3][4] | >95%[1] |
| MSU-43165 | Yes | Not Reported | >95%[1] |
| MSU-43170 | Yes | Not Reported | >95%[1] |
Mechanism of Action: Inhibition of MmpL3
This compound and its analogs exert their antimycobacterial effect by inhibiting MmpL3, a crucial transporter protein in Mtb. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane of the bacterium. Mycolic acids are essential components of the unique and protective outer membrane of mycobacteria. By blocking MmpL3, these inhibitors prevent the incorporation of mycolic acids into the cell wall, leading to bacterial death.
Figure 1. Mechanism of MmpL3 inhibition by this compound and its analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Mtb Growth Inhibition Assay
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Assay Preparation: The bacterial culture is diluted to an optical density at 600 nm (OD600) of 0.05 in a 384-well plate.
-
Compound Treatment: Test compounds are serially diluted and added to the wells to achieve a final concentration range, typically from 0.01 to 100 µM. DMSO is used as a negative control.
-
Incubation: Plates are incubated at 37°C for 7 days.
-
Readout: Bacterial growth is determined by measuring the OD600 using a plate reader. The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
Figure 2. Workflow for the in vitro Mtb growth inhibition assay.
Intracellular Mtb Killing Assay
-
Cell Culture: Human monocytic THP-1 cells are seeded in 96-well plates and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Infection: Differentiated THP-1 cells are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).
-
Compound Treatment: After infection, the cells are washed to remove extracellular bacteria, and fresh medium containing the test compounds at various concentrations is added.
-
Incubation: The infected cells are incubated for 3-5 days at 37°C in a 5% CO2 atmosphere.
-
Readout: Macrophages are lysed to release intracellular bacteria. The viability of the released bacteria is assessed either by plating for colony-forming units (CFU) or by using a reporter strain (e.g., expressing luciferase or GFP). The intracellular EC50 is then determined.
Pharmacokinetic Studies in Mice
-
Dosing: this compound and its analogs are formulated and administered to mice, typically via oral gavage for bioavailability studies.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Compound Quantification: The concentration of the test compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life and oral bioavailability, are calculated from the concentration-time data.
Comparative Discussion
This compound and its analog MSU-43170 demonstrate exceptional potency against Mtb in vitro, with EC50 values of 120 nM, which is approximately 10-fold more potent than the clinically studied MmpL3 inhibitor SQ109.[1] Notably, MSU-43170 shows even greater activity in the intracellular killing assay (EC50 = 35 nM), suggesting excellent cell penetration and efficacy within the host cell environment.[1] All tested analogs from this series exhibit low cytotoxicity, leading to high selectivity indices, a critical parameter for drug development.
The HC2099 series, including this compound, also shows promising activity against non-tuberculous mycobacteria such as M. abscessus and M. avium, indicating a broader spectrum of activity.[2]
Pharmacokinetic studies have confirmed that this compound is orally bioavailable, a key advantage for potential clinical use.[3][4] However, it has a short half-life, which may necessitate further optimization to improve its in vivo exposure.[3][4] The high microsomal stability of this compound, MSU-43165, and MSU-43170 is a favorable characteristic, suggesting that the short half-life may be due to other clearance mechanisms.[1]
In a murine model of acute TB infection, this compound demonstrated efficacy, reducing the bacterial load in the lungs.[3][4] However, it was not active in a chronic infection model, which could be related to its short half-life.[3][4]
Conclusion
This compound and its structural analogs, particularly MSU-43170, are highly potent inhibitors of MmpL3 with excellent in vitro and intracellular activity against M. tuberculosis. Their favorable safety profile and oral bioavailability make them strong candidates for further preclinical development. Future efforts should focus on optimizing the pharmacokinetic properties, specifically extending the in vivo half-life, to enhance their efficacy in chronic infection models. This new series of MmpL3 inhibitors holds significant promise for the development of novel and effective treatments for tuberculosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. The in vitro direct mycobacterial growth inhibition... | F1000Research [f1000research.com]
- 4. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of MSU-43085 in Combination Therapy for Tuberculosis
A Comparative Guide to the Synergistic Effects of MmpL3 Inhibitors
For Immediate Release
Researchers in the field of tuberculosis (TB) drug development are continually seeking novel therapeutic strategies to combat the rise of drug-resistant strains. MSU-43085, a potent inhibitor of the essential mycobacterial membrane protein MmpL3, has emerged as a promising candidate.[1][2][3][4][5] While preclinical studies have established its efficacy as a standalone agent in acute infection models, its true potential may lie in its synergistic capabilities when combined with existing anti-TB drugs.[3][4] This guide provides a comparative analysis of the known synergistic effects of MmpL3 inhibitors with other anti-TB agents, offering a predictive framework for the potential of this compound and detailing the experimental protocols required for its evaluation.
The Promise of MmpL3 Inhibition in Combination Therapy
MmpL3 is a crucial transporter responsible for flipping mycolic acid precursors from the cytoplasm to the periplasm, a vital step in the biosynthesis of the unique and protective mycobacterial cell wall. Its inhibition disrupts this fundamental process, leading to bacillary death. This mechanism of action strongly suggests that weakening the cell wall with an MmpL3 inhibitor like this compound could enhance the efficacy of other anti-TB drugs that target intracellular processes.
While specific data on the synergistic effects of this compound is not yet available, extensive research on other MmpL3 inhibitors provides a strong foundation for predicting its potential. Studies have consistently demonstrated that MmpL3 inhibitors act synergistically with a range of anti-TB agents.
Comparative Synergy of MmpL3 Inhibitors
The following table summarizes the observed synergistic interactions between various MmpL3 inhibitors and established anti-TB drugs. The synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates a synergistic relationship.
| MmpL3 Inhibitor Class | Synergistic with | No Observed Synergy (Additive/Indifferent) | Antagonistic with |
| Indolcarboxamides | Rifampin, Bedaquiline, Clofazimine, β-lactams | Isoniazid, Ethambutol, Ciprofloxacin | Not reported |
| Adamantyl Ureas | Rifampin, Bedaquiline, Clofazimine, β-lactams | Isoniazid, Ethambutol, Ciprofloxacin | Not reported |
| SQ109 (Ethylenediamine) | Rifampin, Isoniazid, Ethambutol, Bedaquiline | Not reported | Not reported |
This table is a compilation of findings from multiple studies on various MmpL3 inhibitors and does not represent direct experimental data for this compound.
Deciphering Synergy: The Underlying Mechanism
The primary mechanism believed to underlie the synergistic effect of MmpL3 inhibitors is the disruption of the mycolic acid layer in the mycobacterial cell wall. This disruption increases the permeability of the cell envelope, allowing for enhanced penetration and accumulation of co-administered drugs, thereby boosting their efficacy at lower concentrations.
Experimental Protocols for Assessing Synergy
The gold standard for evaluating synergistic interactions between antimicrobial agents is the checkerboard assay. This method allows for the determination of the FIC index.
Checkerboard Assay Protocol
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the partner anti-TB agent in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis and the partner drug along the y-axis. This creates a matrix of varying drug concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9 supplemented with OADC).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include appropriate controls (wells with no drugs, wells with each drug alone).
-
Incubation: Incubate the plates at 37°C for a defined period (typically 7-14 days).
-
Readout: Determine the minimal inhibitory concentration (MIC) of each drug alone and in combination. This is often done using a metabolic indicator such as Resazurin, which changes color in the presence of viable bacteria.
-
FIC Index Calculation: Calculate the FIC index for each combination using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
Future Directions and Conclusion
The existing body of evidence on MmpL3 inhibitors strongly supports the hypothesis that this compound will exhibit synergistic effects with key anti-TB drugs. This presents a compelling opportunity to enhance the efficacy of current treatment regimens, potentially shortening treatment duration and overcoming drug resistance.
To validate this potential, it is imperative that future research focuses on conducting comprehensive in vitro checkerboard assays with this compound against a panel of first- and second-line anti-TB drugs. Positive in vitro findings should then be advanced to in vivo studies using murine models of tuberculosis to assess the translational potential of these combination therapies. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to undertake these critical next steps. The exploration of this compound in combination therapy holds significant promise for the future of tuberculosis treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for MSU-43085
Disclaimer: There is no publicly available, specific Safety Data Sheet (SDS) for MSU-43085. The following guidelines are based on general best practices for handling potent, novel small molecule inhibitors in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before handling this compound.[1][2][3][4]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent MmpL3 inhibitor of Mycobacterium tuberculosis. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This should be supplemented with additional protection based on a task-specific risk assessment.[5]
| PPE Category | Specification |
| Eye and Face | ANSI Z87.1-compliant safety glasses are mandatory at all times.[6] A face shield should be worn over safety glasses when there is a risk of splashes or sprays.[5][6][7] |
| Body | A flame-resistant lab coat is required.[6] Ensure it is fully buttoned and covers all exposed skin on the torso and arms. |
| Hand | Chemically resistant gloves (e.g., nitrile) are required.[7][8] For handling higher concentrations or for prolonged tasks, consider double-gloving or using thicker gloves.[5] |
| Foot | Closed-toe shoes must be worn at all times in the laboratory.[6][7][8] |
| Respiratory | A respirator may be necessary when working with the solid compound or in poorly ventilated areas to prevent inhalation of aerosols.[7] The type should be determined by a risk assessment. |
Operational Plan: Handling Procedures
A systematic approach is essential when working with potent chemical compounds.[1]
1. Preparation and Pre-Handling:
-
Review all available literature on this compound and similar compounds to understand potential hazards.
-
Ensure that all necessary PPE is readily available and in good condition.[2]
-
Verify that safety equipment, including eyewash stations, safety showers, and fire extinguishers, is accessible and unobstructed.[9]
2. Handling the Compound:
-
All work with this compound, especially when in solid or powder form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Avoid the generation of dust and aerosols.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.
-
Keep containers of this compound tightly sealed when not in use.[11]
3. Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Remove gloves and lab coat before leaving the laboratory work area.[4]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10]
Disposal Plan
Proper disposal of chemical waste is critical to protect human health and the environment.[12]
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
2. Waste Disposal:
-
Disposal of this compound waste must comply with all local, state, and federal regulations for hazardous chemical waste.[12][13]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste.[13]
-
Do not dispose of this compound down the sink or in the regular trash.[9][14]
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. intersolia.com [intersolia.com]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. rxdestroyer.com [rxdestroyer.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 14. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
